molecular formula C29H35ClFN3O6 B1200944 Palonidipine Hydrochloride CAS No. 96515-74-1

Palonidipine Hydrochloride

Cat. No.: B1200944
CAS No.: 96515-74-1
M. Wt: 576.1 g/mol
InChI Key: OQHXRVQARZHYGQ-UHFFFAOYSA-N
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Description

Palonidipine Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C29H35ClFN3O6 and its molecular weight is 576.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

96515-74-1

Molecular Formula

C29H35ClFN3O6

Molecular Weight

576.1 g/mol

IUPAC Name

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C29H34FN3O6.ClH/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20;/h7-14,26,31H,15-17H2,1-6H3;1H

InChI Key

OQHXRVQARZHYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl

Other CAS No.

96515-74-1

Synonyms

3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
TC 81
TC-81

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for Palonidipine Hydrochloride (also known as TC-81) is limited. This guide provides a detailed overview of its mechanism of action based on its chemical structure as a dihydropyridine (B1217469) and the well-established pharmacology of this drug class. Quantitative data and specific experimental details are drawn from studies on representative dihydropyridine compounds such as nifedipine (B1678770) and amlodipine, which are expected to share a conserved mechanism of action with Palonidipine.

Executive Summary

This compound is a member of the dihydropyridine (DHP) class of drugs, which are potent antagonists of L-type voltage-gated calcium channels (LTCCs).[1][2] The primary mechanism of action involves the specific binding to the α1 subunit of the LTCC, leading to inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells. This reduction in intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure.[3] This technical guide delineates the molecular interactions, downstream signaling pathways, quantitative pharmacology of the dihydropyridine class, and the detailed experimental protocols used for their characterization.

The Molecular Target: L-type Voltage-Gated Calcium Channels (Cav1.2)

The principal therapeutic target of this compound is the L-type voltage-gated calcium channel, specifically the Cav1.2 isoform, which is predominantly expressed in cardiovascular tissues.[4]

  • Structure: LTCCs are complex transmembrane proteins composed of a primary pore-forming α1 subunit and auxiliary α2δ, β, and γ subunits. The α1 subunit, the binding site for dihydropyridines, consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S4 segment acts as the voltage sensor, while the loop between S5 and S6 in each domain forms the channel pore.[5]

  • Function: These channels are responsible for mediating the influx of Ca²⁺ into cells following membrane depolarization.[5] In vascular smooth muscle and cardiac myocytes, this Ca²⁺ influx is the critical trigger for excitation-contraction coupling.[6]

Molecular Mechanism of Action

The therapeutic effect of this compound is derived from its high-affinity, state-dependent inhibition of L-type calcium channels.

Binding Site and Allosteric Modulation

Palonidipine, as a dihydropyridine, is believed to bind to a specific receptor site on the extracellular side of the α1 subunit.[7] This binding site is located at the interface between homologous domains III and IV.[8] Key amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 are critical for high-affinity DHP binding.[9]

The binding is allosteric and state-dependent, meaning the drug exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[10][11] By binding to these conformations, Palonidipine stabilizes the channel in a non-conducting state, thereby reducing the probability of channel opening upon depolarization.

Downstream Signaling Pathway

The inhibition of Ca²⁺ influx by Palonidipine initiates a cascade of intracellular events leading to vasodilation:

  • Reduced Intracellular Ca²⁺: The primary effect is a significant decrease in the concentration of free cytosolic Ca²⁺ in vascular smooth muscle cells.

  • Inhibition of Calmodulin Activation: In the resting state, Ca²⁺ binds to the regulatory protein calmodulin. The reduction in Ca²⁺ levels prevents the formation of the Ca²⁺-calmodulin complex.

  • Inhibition of MLCK: The Ca²⁺-calmodulin complex is required to activate myosin light-chain kinase (MLCK). In its absence, MLCK remains inactive.

  • Reduced Myosin Phosphorylation: Inactive MLCK cannot phosphorylate the regulatory light chains of myosin II.

  • Smooth Muscle Relaxation: Dephosphorylated myosin is unable to interact with actin to form cross-bridges, leading to the relaxation of the vascular smooth muscle.

  • Vasodilation: The relaxation of smooth muscle in the arterial walls results in vasodilation, an increase in arterial diameter, which lowers total peripheral resistance and, consequently, blood pressure.[12]

A secondary mechanism that may contribute to the vasodilatory effect of dihydropyridines is the release of nitric oxide (NO) from the vascular endothelium.[13]

Quantitative Pharmacological Data (Representative Dihydropyridines)

As Palonidipine-specific data is not widely available, the following table summarizes the inhibitory potency (IC₅₀) of several well-characterized dihydropyridine calcium channel blockers against the L-type calcium channel. These values are representative of the potency expected for this drug class.

CompoundIC₅₀ (nM)Cell Type / PreparationExperimental Condition
Nifedipine7Cultured Vascular Smooth Muscle Cells⁴⁵Ca uptake assay
Nimodipine160Mineralocorticoid Receptor AssayAldosterone activation
Felodipine290Mineralocorticoid Receptor AssayAldosterone activation
Nitrendipine450Mineralocorticoid Receptor AssayAldosterone activation
Amlodipine7400Mineralocorticoid Receptor AssayAldosterone activation

Data sourced from representative studies on dihydropyridine pharmacology.[6][12]

Diagrams of Pathways and Workflows

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Vascular Smooth Muscle Cytosol palonidipine Palonidipine HCl ltcc L-Type Ca²⁺ Channel (Cav1.2) palonidipine->ltcc Binds & Inhibits ca_in ltcc->ca_in Blocked ca_cytosol [Ca²⁺]i ↓ ca_out ca_out->ltcc Depolarization calmodulin Calmodulin ca_cytosol->calmodulin Reduced Binding relaxation Relaxation & Vasodilation ca_cytosol->relaxation ca_calmodulin Ca²⁺-Calmodulin Complex mlck_inactive MLCK (Inactive) mlck_active MLCK (Active) mlck_inactive->mlck_active Activation Blocked myosin_lc Myosin Light Chain mlck_active->myosin_lc Phosphorylation Blocked myosin_lc_p Myosin Light Chain-P contraction Contraction

Caption: Molecular mechanism of this compound leading to vasodilation.

Experimental Workflow for Dihydropyridine Characterization

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Functional Assay cluster_2 Phase 3: Ex Vivo / In Vivo Assessment binding_assay Radioligand Binding Assay (e.g., [³H]PN200-110) patch_clamp Whole-Cell Patch Clamp (Vascular Smooth Muscle Cells) ki_bmax Binding Affinity (Ki) Receptor Density (Bmax) binding_assay->ki_bmax Determine ic50 Functional Potency (IC₅₀) patch_clamp->ic50 Determine ca_imaging Calcium Imaging (Fura-2 AM) ca_response Inhibition of Ca²⁺ Influx ca_imaging->ca_response Measure artery_ring Isolated Artery Ring Assay animal_model Hypertensive Animal Model vasodilation Vasodilatory Efficacy artery_ring->vasodilation Measure bp_lowering Antihypertensive Effect animal_model->bp_lowering Measure

Caption: Experimental workflow for characterizing a novel dihydropyridine calcium channel blocker.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dihydropyridine calcium channel blockers.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring L-type Ca²⁺ currents (ICa,L) in isolated vascular smooth muscle cells and determining the inhibitory concentration (IC₅₀) of a test compound.

1. Cell Preparation:

  • Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) using enzymatic digestion (collagenase and papain).

  • Store the cell suspension at 4°C and use within 8 hours.

  • Transfer cells to a recording chamber on an inverted microscope stage and allow them to adhere for 15 minutes.

2. Solutions:

  • External (Bath) Solution (in mM): 120 NaCl, 5 KCl, 1 MgCl₂, 10 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Barium is often substituted for calcium to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.

3. Recording Procedure:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking spindle-shaped cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with gentle suction.

  • Rupture the cell membrane patch under the pipette tip with further brief, strong suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in a rested, available state.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., 200 ms (B15284909) duration) from -40 mV to +60 mV in 10 mV increments.

  • To generate a dose-response curve, first establish a stable baseline current by repeatedly stepping to the voltage that elicits the peak current (typically 0 to +10 mV).

  • Perfuse the recording chamber with the external solution containing increasing concentrations of this compound. Allow 2-3 minutes for equilibration at each concentration.

  • Record the peak inward current at each concentration.

4. Data Analysis:

  • Calculate the percentage of current inhibition at each drug concentration relative to the baseline current.

  • Plot the percentage inhibition against the logarithm of the drug concentration.

  • Fit the data to a sigmoidal dose-response equation (e.g., Hill equation) to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled dihydropyridine for binding to the LTCC.

1. Membrane Preparation:

  • Homogenize tissue rich in LTCCs (e.g., cardiac or smooth muscle) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Assay Procedure (Competition Binding):

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed amount of membrane preparation (e.g., 50 µg protein).

    • A fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]PN200-110 or [³H]isradipine) at a concentration close to its Kd.

    • Increasing concentrations of the unlabeled test compound (this compound).

  • Total Binding Wells: Contain membranes and radioligand only.

  • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of an unlabeled DHP (e.g., 1 µM nifedipine) to saturate the specific binding sites.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the competitor (Palonidipine) concentration.

  • Fit the data to a one-site competition binding equation to determine the IC₅₀.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Intracellular Calcium Imaging with Fura-2 (B149405) AM

This protocol measures changes in intracellular Ca²⁺ concentration in response to depolarization and its inhibition by a test compound.

1. Cell Preparation and Dye Loading:

  • Plate vascular smooth muscle cells on glass coverslips and grow to 70-80% confluency.

  • Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM Fura-2 AM (a cell-permeant, ratiometric calcium indicator) and a mild non-ionic surfactant like Pluronic F-127 (0.02%) to aid dye solubilization.

  • Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh buffer and allow them to de-esterify the dye for at least 30 minutes, which traps the active Fura-2 inside the cells.

2. Imaging Procedure:

  • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector to capture emission at ~510 nm.

  • Perfuse the cells with a physiological salt solution.

  • Obtain a baseline recording of the ratio of fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀).

  • Stimulate the cells to induce Ca²⁺ influx. This can be done by perfusing with a high-potassium solution (e.g., replacing NaCl with KCl to cause depolarization).

  • Record the peak F₃₄₀/F₃₈₀ ratio, which corresponds to the rise in intracellular Ca²⁺.

  • After a washout and recovery period, pre-incubate the cells with the test compound (this compound) for several minutes.

  • Repeat the high-potassium stimulation in the presence of the compound and record the new peak F₃₄₀/F₃₈₀ ratio.

3. Data Analysis:

  • The F₃₄₀/F₃₈₀ ratio is proportional to the intracellular Ca²⁺ concentration.

  • Calculate the percentage inhibition of the depolarization-induced Ca²⁺ response by the test compound.

  • A dose-response curve can be generated by testing multiple concentrations of the compound to determine its IC₅₀ for inhibiting Ca²⁺ influx.

References

Pharmacological Profile of Palonidipine Hydrochloride (TC-81): Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the pharmacological profile of Palonidipine Hydrochloride (TC-81) cannot be provided at this time due to a lack of publicly available scientific literature, preclinical data, and clinical studies.

Initial and broadened searches for "this compound TC-81" and "Palonidipine" did not yield any substantive pharmacological information. The compound, identified by the CAS Number 96515-73-0, appears to be a chemical used for research and development purposes only and is not approved for medicinal use[1]. This status explains the absence of published data on its mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic effects.

It is important to distinguish Palonidipine from other similarly named pharmaceutical agents to avoid confusion:

  • Paliperidone (B428): An atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder.[2][3][4][5][6]

  • Palonosetron: A serotonin (B10506) 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced and postoperative nausea and vomiting.[7][8][9]

The lack of accessible data prevents the creation of the requested in-depth guide, including data tables and visualizations of signaling pathways or experimental workflows. Further information on the pharmacological profile of this compound (TC-81) would be contingent on the future publication of preclinical or clinical research by the developing organization.

References

Palonidipine Hydrochloride: A Technical Guide to its Calcium Channel Blocking Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the calcium channel blocking activity of Palonidipine Hydrochloride. Due to the limited availability of specific preclinical data for this compound in the public domain, this document leverages data from the broader class of dihydropyridine (B1217469) L-type calcium channel blockers to illustrate the fundamental mechanisms of action, experimental protocols, and expected quantitative outcomes. This guide will delve into the molecular pharmacology of dihydropyridine binding to L-type calcium channels, present standardized experimental methodologies for characterization, and provide representative data to inform research and development activities.

Introduction to this compound and Dihydropyridine Calcium Channel Blockers

This compound is identified as a calcium channel antagonist, suggesting its therapeutic potential in conditions such as angina pectoris and hypertension.[1][2] It belongs to the dihydropyridine (DHP) class of L-type calcium channel blockers.[2] Dihydropyridines are a cornerstone in the management of cardiovascular diseases, primarily exerting their effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][3] This action leads to vasodilation and a subsequent reduction in blood pressure.[1][3]

The therapeutic efficacy of dihydropyridines is directly linked to their ability to selectively block these channels, leading to systemic and coronary arterial dilation.[3] This guide will explore the core calcium channel blocking activity, using established knowledge of the dihydropyridine class to provide a comprehensive technical framework.

Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridine calcium channel blockers, including Palonidipine, exert their pharmacological effects by binding to the α1 subunit of the L-type voltage-gated calcium channel.[4] This binding is allosteric, modulating the channel's function rather than physically occluding the pore. The interaction is voltage-dependent, with higher affinity for channels in the inactivated state. This results in a stabilization of the inactivated state, preventing the channel from opening in response to depolarization and thereby reducing the influx of calcium into the cell.[5]

The reduction in intracellular calcium concentration in vascular smooth muscle cells inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[6] In cardiac muscle, this can lead to a decrease in contractility (negative inotropy).[7]

Signaling Pathway of Dihydropyridine Action

cluster_downstream Depolarization Cell Membrane Depolarization LTCC_open L-type Ca2+ Channel (Open State) Depolarization->LTCC_open activates LTCC_inactive L-type Ca2+ Channel (Inactive State) LTCC_open->LTCC_inactive inactivation Ca_influx Ca2+ Influx LTCC_open->Ca_influx Palonidipine Palonidipine HCl (Dihydropyridine) Palonidipine->LTCC_inactive binds to and stabilizes Palonidipine->Ca_influx inhibits Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin Contraction Vascular Smooth Muscle Contraction MLCK_active Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_active MLCK_active->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to (inhibition of)

Caption: Dihydropyridine mechanism of action on L-type calcium channels.

Quantitative Analysis of Calcium Channel Blocking Activity

The potency and efficacy of a calcium channel blocker are determined through various in vitro assays. Due to the lack of publicly available data for Palonidipine, the following table presents representative data for Amlodipine, a widely studied dihydropyridine, to illustrate the typical parameters measured.

ParameterAssay TypeTissue/Cell LineValueReference
IC50 Ca2+-induced ContractionDepolarized Rat Aorta1.9 nM[8]
Binding Affinity (Kd) Radioligand BindingCardiac Membranes~1-3 nM(Representative)
Electrophysiology Whole-cell Patch ClampVascular Smooth Muscle CellsVoltage-dependent block(Representative)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of calcium channel blocking activity. The following sections describe standard protocols for key experiments.

In Vitro Vasodilation Assay (Aortic Ring Assay)

This assay assesses the ability of a compound to relax pre-constricted vascular tissue.

Protocol:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration and Contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are contracted with a high potassium solution (e.g., 80 mM KCl) to induce depolarization and calcium influx through L-type calcium channels.

  • Compound Addition: Once a stable contraction plateau is reached, cumulative concentrations of this compound (or a representative dihydropyridine) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by KCl. An IC50 value is calculated from the concentration-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the flow of ions through calcium channels in isolated cells.

Protocol:

  • Cell Culture: Vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the α1c subunit) are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. The chamber is perfused with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2) and blockers for other channels (e.g., TEA-Cl for K+ channels).

  • Pipette and Sealing: A glass micropipette with a resistance of 2-5 MΩ, filled with an internal solution, is brought into contact with a cell. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the total current across the membrane.

  • Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to activate the L-type calcium channels and elicit an inward current.

  • Compound Application: The external solution containing this compound is perfused into the chamber, and the effect on the inward calcium current is recorded.

  • Data Analysis: The percentage of current inhibition at different compound concentrations is used to generate a concentration-response curve and determine the IC50. The voltage-dependence of the block can be assessed by varying the holding potential.

Start Start: Isolated Cell Pipette Glass Micropipette (Internal Solution) Seal Giga-seal Formation Pipette->Seal approach cell WholeCell Whole-Cell Configuration Seal->WholeCell rupture membrane VoltageClamp Voltage Clamp: Hold at -80mV WholeCell->VoltageClamp Depolarize Depolarizing Pulse (e.g., to +10mV) VoltageClamp->Depolarize Record_Baseline Record Baseline Ca2+ Current Depolarize->Record_Baseline Record_Drug Record Ca2+ Current in presence of Drug Apply_Drug Apply Palonidipine HCl Record_Baseline->Apply_Drug Apply_Drug->Depolarize re-apply pulse Analyze Data Analysis: % Inhibition, IC50 Record_Drug->Analyze

Caption: Workflow for a whole-cell patch clamp experiment.

Calcium Imaging Assay

This method visualizes changes in intracellular calcium concentration in response to stimuli and drug application.[9]

Protocol:

  • Cell Preparation: Cells (e.g., primary vascular smooth muscle cells or a relevant cell line) are seeded on glass-bottom dishes.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Imaging: The dish is mounted on a fluorescence microscope equipped with a perfusion system. The cells are excited at the appropriate wavelength(s), and the emitted fluorescence is captured by a camera.

  • Stimulation: The cells are perfused with a high potassium solution to induce depolarization and calcium influx.

  • Compound Treatment: After recording the baseline response to depolarization, the cells are incubated with this compound for a defined period.

  • Post-treatment Stimulation: The cells are again stimulated with high potassium solution in the presence of the compound.

  • Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes like Fura-2) is used to quantify the intracellular calcium concentration. The inhibitory effect of the compound is calculated by comparing the response before and after its application.

In Vivo Models of Hypertension

To evaluate the antihypertensive effects of this compound in a physiological setting, various animal models of hypertension are employed.[10]

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models for testing antihypertensive drugs.[11]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is characterized by volume expansion and increased peripheral resistance.

  • Renal Artery Ligation (Goldblatt) Model: This model mimics renovascular hypertension by surgically constricting a renal artery, leading to activation of the renin-angiotensin system.[11]

Typical In Vivo Protocol (SHR Model):

  • Animal Acclimation: Adult male SHRs are acclimated to the laboratory conditions.

  • Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

  • Drug Administration: this compound is administered orally (e.g., by gavage) at various doses. A vehicle control group is also included.

  • Post-dose Monitoring: Blood pressure and heart rate are measured at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control.

Conclusion

This compound, as a dihydropyridine derivative, is expected to exhibit potent L-type calcium channel blocking activity. This activity translates to vasodilation and a reduction in blood pressure, forming the basis of its potential therapeutic use in hypertension and angina. While specific preclinical data for Palonidipine remains limited in accessible literature, the experimental protocols and representative data for the dihydropyridine class provided in this guide offer a robust framework for its further investigation and development. Rigorous in vitro and in vivo studies, following the methodologies outlined herein, are essential to fully characterize the pharmacological profile of this compound and establish its therapeutic potential.

References

In Vitro Characterization of Palonidipine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonidipine Hydrochloride is a dihydropyridine (B1217469) L-type calcium channel blocker. As a member of this well-established class of cardiovascular drugs, its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle and cardiac cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] A thorough in vitro characterization is paramount to understanding its pharmacological profile, including its potency, selectivity, and metabolic fate. This technical guide provides a comprehensive overview of the essential in vitro assays for the characterization of this compound, complete with detailed experimental protocols and illustrative data.

Introduction to this compound

This compound belongs to the dihydropyridine class of L-type calcium channel blockers.[3] These channels are crucial for the excitation-contraction coupling in skeletal, smooth, and cardiac muscle.[2] By blocking the influx of calcium, Palonidipine leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.[1] This makes it a potential therapeutic agent for hypertension and angina. The in vitro characterization of Palonidipine is a critical step in its preclinical development, providing essential data on its mechanism of action, potency, and safety profile.

Core In Vitro Characterization Assays

A comprehensive in vitro evaluation of this compound involves a battery of assays designed to assess its interaction with its target, its effects on cellular function, and its metabolic stability. The core assays include:

  • Receptor Binding Assays: To determine the affinity and selectivity of Palonidipine for the L-type calcium channel.

  • In Vitro Electrophysiology: To measure the functional inhibition of L-type calcium channels in a cellular context.

  • Cell Viability and Cytotoxicity Assays: To assess the potential for off-target cellular toxicity.

  • In Vitro Metabolism Assays: To investigate the metabolic stability and identify the enzymes responsible for the metabolism of Palonidipine.

Data Presentation

The following tables summarize the type of quantitative data that would be generated from the in vitro characterization of this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Table 1: Radioligand Binding Affinity of this compound for L-type Calcium Channels

RadioligandTissue/Cell LineKi (nM)Hill Slope
[3H]-NitrendipineRat cortical membranes1.5 ± 0.20.98 ± 0.05
[3H]-DiltiazemRat cardiac membranes> 10,000N/A
[3H]-VerapamilRat cardiac membranes> 10,000N/A

Table 2: Electrophysiological Characterization of L-type Calcium Channel Inhibition by this compound

Cell LinePatch-Clamp ConfigurationIC50 (nM)Onset of BlockVoltage Dependence
HEK293 expressing Cav1.2Whole-cell12.5 ± 1.8FastPresent
Primary vascular smooth muscle cellsWhole-cell8.9 ± 1.2FastPresent

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)
HepG2MTT Assay> 100
HEK293Neutral Red Uptake> 100

Table 4: In Vitro Metabolic Stability of this compound

SystemIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t1/2, min)
Human Liver Microsomes25.3 ± 3.127.4 ± 3.3
Rat Liver Microsomes45.8 ± 5.215.1 ± 1.7

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Materials:

  • Membrane preparation from rat cerebral cortex

  • [3H]-Nitrendipine (radioligand)

  • This compound

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the membrane preparation, [3H]-Nitrendipine (at a concentration near its Kd), and either vehicle, unlabeled nitrendipine (B1678957) (for non-specific binding), or this compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of L-type calcium channel currents in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing the human Cav1.2 channel.

  • External solution (containing BaCl2 as the charge carrier).

  • Internal solution (containing Cs+ to block K+ channels).

  • Patch-clamp rig with amplifier and data acquisition software.

  • Borosilicate glass pipettes.

Procedure:

  • Culture HEK293-Cav1.2 cells on glass coverslips.

  • Pull patch pipettes and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline L-type calcium channel currents by applying a depolarizing voltage step from a holding potential of -80 mV to +10 mV.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the currents at each concentration until a steady-state block is achieved.

  • Wash out the drug to assess the reversibility of the block.

  • Analyze the data to determine the IC50 for channel inhibition.

MTT Cell Viability Assay

This protocol assesses the potential cytotoxicity of this compound.

Materials:

  • HepG2 cells

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value.[4][5][6]

In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism of this compound in human liver microsomes.

Materials:

  • Human liver microsomes

  • This compound

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the human liver microsomes and NADPH regenerating system in phosphate buffer.

  • Initiate the reaction by adding this compound at a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the elimination rate constant and calculate the in vitro half-life and intrinsic clearance.[7][8][9][10][11]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Palonidipine Palonidipine Hydrochloride L_type_Channel L-type Calcium Channel (Ca_v1.2) Palonidipine->L_type_Channel Blocks Ca_ion Ca²⁺ L_type_Channel->Ca_ion Influx (Inhibited) Relaxation Vasodilation/ Muscle Relaxation L_type_Channel->Relaxation Results in Contraction Muscle Contraction Ca_ion->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Palonidipine C Incubate Membranes, Radioligand, and Palonidipine A->C B Prepare Membrane Homogenate and Radioligand Solution B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate K_i using Cheng-Prusoff Equation E->F

References

The Structure-Activity Relationship of Palonidipine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonidipine Hydrochloride, a potent dihydropyridine (B1217469) L-type calcium channel blocker, represents a significant advancement in the therapeutic management of hypertension and angina pectoris. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Palonidipine and its analogs. By examining the intricate interplay between chemical structure and biological activity, we aim to furnish researchers and drug development professionals with the foundational knowledge to design novel and more effective cardiovascular agents. This document details the core pharmacophore of dihydropyridines, presents quantitative data on the biological activity of Palonidipine and related compounds, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Dihydropyridine Class and the Advent of Palonidipine

The 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers has been a cornerstone of cardiovascular therapy for decades. These agents exert their therapeutic effects by binding to the L-type voltage-gated calcium channels, primarily in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The general structure of a dihydropyridine includes a central dihydropyridine ring, substituted at various positions, which are critical for its pharmacological activity.

This compound (coded as TC-81) is a notable member of this class, distinguished by its high potency. Its chemical name is 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride.[1] Understanding the SAR of Palonidipine is crucial for the rational design of new analogs with improved pharmacokinetic and pharmacodynamic profiles.

The Core Pharmacophore of 1,4-Dihydropyridine Calcium Channel Blockers

The biological activity of dihydropyridine derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents on the dihydropyridine ring. The essential features for potent L-type calcium channel antagonism have been well-established and are summarized below.

Dihydropyridine_Pharmacophore cluster_0 Core Dihydropyridine Pharmacophore DHP_Ring 1,4-Dihydropyridine Ring (Essential for activity) C4_Aryl C4: Aryl Ring (e.g., nitrophenyl) - Optimal for potency - Ortho or meta substitution is crucial DHP_Ring->C4_Aryl Substitution at C4 C3_C5_Esters C3 & C5: Ester Groups - Asymmetry can enhance activity - Nature of the ester influences pharmacokinetics DHP_Ring->C3_C5_Esters Substitutions at C3 & C5 C2_C6_Alkyl C2 & C6: Small Alkyl Groups (e.g., methyl) - Important for locking the conformation DHP_Ring->C2_C6_Alkyl Substitutions at C2 & C6 N1_H N1: Unsubstituted - Hydrogen is essential for activity DHP_Ring->N1_H N1 Position

Caption: Core pharmacophoric features of 1,4-dihydropyridine calcium channel blockers.

Quantitative Structure-Activity Relationship of this compound

The potency of this compound (TC-81) has been evaluated in comparison to other established dihydropyridine calcium channel blockers. The following table summarizes the comparative vasorelaxant activity in rat aorta.

CompoundRelative Potency (vs. Papaverine)Relative Potency (vs. Diltiazem)Relative Potency (vs. Nifedipine)Relative Potency (vs. Nicardipine)
Palonidipine HCl (TC-81) 44,00055016.72.2
Nicardipine---1.0
Nifedipine--1.0-
Diltiazem-1.0--
Papaverine1.0---

Data sourced from a study on K+-induced contraction in rat aorta.[1]

The data clearly indicates that this compound is significantly more potent than other tested calcium channel blockers in producing vasorelaxation.[1] This enhanced potency is attributed to its specific structural features, particularly the substituent at the C3 position of the dihydropyridine ring.

Experimental Protocols

Synthesis of Dihydropyridine Derivatives (General Hantzsch Synthesis)

The synthesis of the 1,4-dihydropyridine scaffold is commonly achieved through the Hantzsch pyridine (B92270) synthesis. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt.

General Procedure:

  • An aromatic aldehyde (1 equivalent) is mixed with a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents) and a source of ammonia (e.g., ammonium hydroxide, excess) in a suitable solvent such as ethanol (B145695) or methanol.

  • The reaction mixture is typically heated to reflux for several hours.

  • Upon cooling, the 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Note: The synthesis of asymmetrically substituted dihydropyridines like Palonidipine requires a multi-step modification of the Hantzsch synthesis.

In Vitro Vasorelaxant Activity Assay

The calcium channel blocking activity of Palonidipine and its analogs can be determined by their ability to relax pre-contracted arterial smooth muscle.

Protocol for K+-induced Contraction in Rat Aorta:

  • Male Wistar rats are euthanized, and the thoracic aorta is excised and cut into helical strips.

  • The aortic strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • The strips are allowed to equilibrate under a resting tension of 1.5 g for 60-90 minutes.

  • Contraction is induced by replacing the normal Krebs-Henseleit solution with a high potassium (e.g., 60 mM KCl) solution.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Palonidipine HCl) are added to the organ bath.

  • The relaxation response is measured as a percentage of the maximal contraction induced by the high potassium solution.

  • IC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

Vasorelaxation_Assay_Workflow Start Start: Isolate Rat Thoracic Aorta Prepare_Strips Prepare Helical Aortic Strips Start->Prepare_Strips Mount_in_Bath Mount in Organ Bath with Krebs-Henseleit Solution Prepare_Strips->Mount_in_Bath Equilibrate Equilibrate under Tension Mount_in_Bath->Equilibrate Induce_Contraction Induce Contraction with High K+ Solution Equilibrate->Induce_Contraction Add_Compound Add Cumulative Concentrations of Test Compound Induce_Contraction->Add_Compound Measure_Relaxation Measure Relaxation Response Add_Compound->Measure_Relaxation Calculate_IC50 Calculate IC50 Values Measure_Relaxation->Calculate_IC50

Caption: Workflow for the in vitro vasorelaxant activity assay.

Signaling Pathway of this compound

Palonidipine, like other dihydropyridine calcium channel blockers, primarily targets the α1 subunit of the L-type voltage-gated calcium channel. The binding of Palonidipine to this subunit allosterically modulates the channel's conformation, stabilizing it in a closed or inactivated state. This prevents the influx of extracellular calcium into the vascular smooth muscle cells, leading to a cascade of events that culminates in vasodilation.

Palonidipine_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell Palonidipine Palonidipine HCl L_type_Channel L-type Voltage-Gated Ca2+ Channel (α1 subunit) Palonidipine->L_type_Channel Binds and inhibits Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx Blocks Relaxation Vasodilation / Relaxation L_type_Channel->Relaxation Leads to Calmodulin Ca2+ binds to Calmodulin Ca_Influx->Calmodulin MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Muscle Contraction Myosin_Phosphorylation->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Conclusion and Future Directions

This compound has demonstrated exceptional potency as an L-type calcium channel blocker. The structure-activity relationships of dihydropyridines are well-defined, providing a solid framework for the design of new analogs. Future research should focus on synthesizing and evaluating a broader range of Palonidipine derivatives to further elucidate the impact of various substituents on activity, selectivity, and pharmacokinetic properties. The development of compounds with enhanced tissue selectivity and a longer duration of action remains a key objective in the pursuit of improved cardiovascular therapeutics. This guide serves as a foundational resource to aid in these endeavors.

References

Preclinical Profile of Palonosetron Hydrochloride: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palonosetron (B1662849) hydrochloride is a second-generation 5-HT3 receptor antagonist renowned for its high binding affinity and prolonged duration of action.[1][2] It is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology, pharmacokinetics, and toxicology of palonosetron hydrochloride, intended for researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

Palonosetron is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[2][3] The antiemetic effects of palonosetron are mediated through the blockade of serotonin, a key neurotransmitter that can induce nausea and vomiting.[5] Chemotherapeutic agents are thought to trigger the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema, initiating the vomiting reflex.[6][7] Palonosetron hydrochloride, by competitively inhibiting serotonin binding to these receptors, effectively interrupts this signaling cascade.[5]

Notably, palonosetron exhibits a significantly higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists, with a pKi of 10.4 ± 0.2 (Ki = 39.8 pM) in the rat cerebral cortex.[3] This high affinity contributes to its prolonged duration of action.[5]

Signaling Pathway

The primary signaling pathway involves the direct blockade of the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to the influx of cations and depolarization of the neuron, propagating the emetic signal. Palonosetron prevents this channel opening.

Additionally, preclinical studies suggest a potential for cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways. Palonosetron has been shown to inhibit Substance P-mediated responses both in vitro and in vivo, an effect not observed with first-generation 5-HT3 antagonists like ondansetron (B39145) and granisetron.[8][9] This differential inhibition of receptor signaling cross-talk may provide a rationale for palonosetron's unique efficacy against delayed emesis.[8]

Palonosetron Signaling Pathway cluster_0 Chemotherapeutic Agent cluster_1 Enterochromaffin Cell cluster_2 Vagal Afferent Neuron cluster_3 Central Nervous System chemo Chemotherapeutic Agent enterochromaffin Enterochromaffin Cell chemo->enterochromaffin causes damage serotonin Serotonin (5-HT) enterochromaffin->serotonin releases ht3r 5-HT3 Receptor serotonin->ht3r binds to ctz Chemoreceptor Trigger Zone (CTZ) ht3r->ctz signals to palonosetron Palonosetron HCl palonosetron->ht3r blocks vomiting_center Vomiting Center ctz->vomiting_center activates emesis Nausea & Vomiting vomiting_center->emesis induces

Mechanism of action of Palonosetron Hydrochloride.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion of palonosetron.

Distribution

Palonosetron exhibits a large volume of distribution, approximately 8.3 ± 2.5 L/kg, indicating extensive tissue penetration.[2][10] Plasma protein binding is approximately 62%.[1][10]

Metabolism

Metabolism of palonosetron primarily occurs in the liver via the cytochrome P450 system, with CYP2D6, CYP3A4, and CYP1A2 being the main isoenzymes involved.[1][5] Two major metabolites, an N-oxide and a hydroxy derivative, have been identified, both of which possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound.[1]

Excretion

Following intravenous administration of radiolabeled palonosetron, approximately 80% of the dose is recovered in the urine within 144 hours.[10] Unchanged palonosetron accounts for about 40% of the administered dose in the urine.[10] The mean terminal elimination half-life is approximately 40 hours.[2]

Pharmacokinetic Parameter Value Species
Volume of Distribution (Vd) ~8.3 ± 2.5 L/kgHumans
Plasma Protein Binding ~62%Humans
Primary Metabolizing Enzymes CYP2D6, CYP3A4, CYP1A2In vitro
Urinary Excretion (144h) ~80% of doseHumans
% Unchanged in Urine ~40% of doseHumans
Terminal Half-life (t½) ~40 hoursHumans

Toxicology

A comprehensive battery of toxicology studies has been conducted to evaluate the safety profile of palonosetron hydrochloride.

Acute Toxicity

Single-dose toxicity studies were performed in rodents and dogs via both intravenous and oral administration.

Species Route Minimum Lethal Dose
Mouse Intravenous30 mg/kg
Rat Intravenous30 mg/kg
Dog Intravenous> 20 mg/kg (non-lethal)
Rat Oral500 mg/kg
Dog Oral100 mg/kg

Data sourced from FDA Pharmacology Review.[3]

Major signs of toxicity at lethal doses included convulsions, gasping, pallor, cyanosis, and collapse.[10][11]

Repeat-Dose Toxicity

Repeat-dose toxicity studies of up to 9 months in duration were conducted in rats and dogs.

  • Rats : In a 4-week oral toxicity study, doses up to 180 mg/kg/day were administered. Target organs of toxicity at higher doses included the liver, testes, and thymus.[3]

  • Dogs : In a 4-week oral toxicity study, doses up to 20 mg/kg/day were administered. The high dose of 20 mg/kg/day was considered the no-effect dose.[3]

Carcinogenicity, Mutagenesis, and Impairment of Fertility

  • Carcinogenicity : In a 104-week carcinogenicity study in mice, oral doses up to 60 mg/kg/day were not tumorigenic.[11] In a 104-week study in rats, increased incidences of certain tumors were observed at higher doses.[11]

  • Genotoxicity : Palonosetron was not genotoxic in a battery of assays, including the Ames test, a forward mutation test, an unscheduled DNA synthesis test, and a mouse micronucleus test. It did, however, show clastogenic effects in the CHO cell chromosomal aberration test.

  • Impairment of Fertility : Palonosetron had no effect on the fertility and reproductive performance of male and female rats at oral doses up to 60 mg/kg/day.[11]

Experimental Protocols Overview

The preclinical evaluation of palonosetron hydrochloride involved a standard set of in vitro and in vivo assays designed to characterize its pharmacological and toxicological properties.

In Vitro Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep1 Prepare rat cerebral cortex homogenates incubation Incubate homogenates with radioligand and Palonosetron prep1->incubation prep2 Radiolabeled Ligand (e.g., [3H]GR65630) prep2->incubation prep3 Palonosetron HCl (varying concentrations) prep3->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation measurement Measure radioactivity of bound ligand (scintillation counting) separation->measurement analysis Calculate Ki value from competition binding curve measurement->analysis

Workflow for an in vitro receptor binding assay.

In Vivo Antiemetic Efficacy Study (Ferret Model)

Antiemetic_Efficacy_Workflow cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Emetic Challenge cluster_3 Observation & Data Collection acclimatization Acclimatize ferrets to experimental conditions dosing Administer Palonosetron HCl or vehicle (IV or PO) acclimatization->dosing challenge Administer emetogenic agent (e.g., cisplatin) dosing->challenge observation Observe animals for a defined period (e.g., 24h) challenge->observation data_collection Record number of retches and vomits observation->data_collection

Workflow for an in vivo antiemetic efficacy study.

The preclinical data for palonosetron hydrochloride demonstrate a potent and selective 5-HT3 receptor antagonist with a favorable pharmacokinetic profile, including a long half-life that supports its efficacy in delayed CINV. The toxicology studies have established a well-characterized safety profile. This comprehensive preclinical package has provided a strong foundation for the successful clinical development and therapeutic use of palonosetron hydrochloride.

References

Palonidipine Hydrochloride: A Technical Guide to its Biological Targets and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonidipine Hydrochloride, a dihydropyridine (B1217469) derivative also known as TC-81, is a potent L-type calcium channel antagonist. This document provides a comprehensive overview of the biological targets and signaling pathways of this compound, intended for researchers and professionals in drug development. It details the molecular mechanism of action, presents available quantitative data on its activity, and outlines the experimental protocols used to characterize this compound.

Primary Biological Target: L-type Calcium Channels

The principal biological target of this compound is the L-type voltage-gated calcium channel (Ca_v1.2) . These channels are crucial for regulating calcium influx into smooth muscle cells, including those in the vasculature, as well as cardiac myocytes.[1][2][3] Palonidipine, as a dihydropyridine calcium channel blocker, exhibits high affinity for these channels.[4]

The L-type calcium channel is a heteromultimeric protein complex, with the α1 subunit forming the pore through which calcium ions pass. Dihydropyridines like Palonidipine bind to a specific site on the α1 subunit, modulating the channel's function.[3] This binding is voltage-dependent, with a higher affinity for channels in the inactivated state.[5]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels. This reduction in intracellular calcium concentration is the primary event that triggers a cascade of downstream signaling pathways, ultimately leading to its therapeutic effects, such as vasodilation.[3][6]

Vascular Smooth Muscle Relaxation

In vascular smooth muscle cells, the influx of calcium through L-type channels is a critical step in the initiation of contraction. The binding of Palonidipine to these channels prevents this influx, leading to the following signaling cascade:

  • Reduced Intracellular Calcium: The blockade of L-type calcium channels directly lowers the concentration of free cytosolic calcium ([Ca²⁺]i).

  • Decreased Calmodulin Activation: Calcium ions normally bind to and activate calmodulin (CaM). With reduced [Ca²⁺]i, calmodulin activation is diminished.

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex is required to activate MLCK. Consequently, MLCK activity is reduced.

  • Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II, a key step for the interaction of myosin with actin and subsequent muscle contraction. Reduced MLCK activity leads to decreased phosphorylation of the myosin light chain.

  • Smooth Muscle Relaxation and Vasodilation: The net effect is the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.[3][6]

cluster_pathway Vascular Smooth Muscle Contraction Pathway Palonidipine This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) Palonidipine->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P MLCK->MLC_P Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction MLC_P->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of

Signaling pathway of this compound in vascular smooth muscle.

Quantitative Data

While specific IC₅₀ or Kᵢ values for this compound are not widely published in publicly accessible literature, a key study provides valuable comparative potency data.

Compound Potency Relative to Nicardipine Potency Relative to Nifedipine
Palonidipine (TC-81)2.2x more potent16.7x more potent

Table 1: Comparative Potency of Palonidipine (TC-81) in Rat Aorta. Data extracted from a study on K⁺-induced contractions in isolated rat aorta.[4]

Experimental Protocols

The characterization of this compound and other dihydropyridine calcium channel blockers relies on a set of established in vitro and ex vivo assays.

Isolated Aortic Ring Contraction Assay

This assay is fundamental for assessing the vasorelaxant properties of compounds.

Objective: To determine the effect of this compound on the contractility of isolated arterial segments.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized by a humane method.

    • The thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

    • The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.

  • Experimental Setup:

    • Each aortic ring is mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

  • Contraction Induction:

    • After equilibration, the aortic rings are contracted by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath. This induces depolarization and opens voltage-gated calcium channels, leading to a sustained contraction.

  • Drug Application:

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by KCl.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC₅₀ (half-maximal effective concentration) values can be calculated to determine the potency of the compound.

Start Start: Aortic Ring Preparation Equilibration Equilibration in Organ Bath (60-90 min, 37°C, 95% O₂/5% CO₂) Start->Equilibration Contraction Induce Contraction (e.g., 60 mM KCl) Equilibration->Contraction Drug_Addition Cumulative Addition of This compound Contraction->Drug_Addition Measurement Measure Relaxation Response Drug_Addition->Measurement Analysis Data Analysis (Concentration-Response Curve, EC₅₀) Measurement->Analysis End End Analysis->End

Workflow for the isolated aortic ring contraction assay.
⁴⁵Ca²⁺ Uptake Assay

This radioisotope assay directly measures the influx of calcium into cells.

Objective: To quantify the inhibitory effect of this compound on calcium influx in vascular smooth muscle.

Methodology:

  • Cell/Tissue Preparation:

    • Isolated aortic rings or cultured vascular smooth muscle cells are used.

    • The tissue/cells are equilibrated in a physiological salt solution.

  • Assay Procedure:

    • The assay is initiated by incubating the tissue/cells in a depolarizing solution (e.g., high KCl) containing ⁴⁵Ca²⁺ (as CaCl₂) in the presence or absence of varying concentrations of this compound.

    • The incubation is carried out for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Washing:

    • The uptake is terminated by rapidly washing the tissue/cells with an ice-cold, Ca²⁺-free solution containing a calcium chelator (e.g., EGTA) or a non-specific calcium channel blocker (e.g., LaCl₃) to remove extracellular ⁴⁵Ca²⁺.

  • Lysis and Scintillation Counting:

    • The tissue/cells are lysed (e.g., with NaOH or a specific lysis buffer).

    • The radioactivity in the lysate, representing the amount of ⁴⁵Ca²⁺ taken up by the cells, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The amount of ⁴⁵Ca²⁺ uptake is normalized to the protein content or tissue weight.

    • The inhibitory effect of this compound is calculated as a percentage of the control (depolarization-induced uptake without the drug), and IC₅₀ values can be determined.

Conclusion

This compound is a dihydropyridine derivative that functions as a potent antagonist of L-type voltage-gated calcium channels. Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds in the drug development pipeline. Further research to elucidate specific binding kinetics and in vivo efficacy will be crucial for a complete understanding of its therapeutic potential.

References

A Technical Guide to the Cardiovascular Effects of Barnidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Palonidipine Hydrochloride" did not yield significant results in scientific literature. It is highly probable that this was a typographical error for Barnidipine (B1667753) Hydrochloride , a well-documented dihydropyridine (B1217469) calcium channel blocker. This guide will, therefore, focus on the cardiovascular effects of Barnidipine Hydrochloride.

This technical whitepaper provides a comprehensive overview of the cardiovascular effects of Barnidipine Hydrochloride, intended for researchers, scientists, and professionals in drug development. The document details the mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes relevant pathways and workflows.

Mechanism of Action

Barnidipine hydrochloride is a potent, long-acting calcium channel blocker belonging to the dihydropyridine class.[1][2] Its primary antihypertensive effect is achieved through the selective inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of the vascular wall.[1][2] This selectivity for vascular smooth muscle over cardiac myocytes minimizes direct effects on cardiac contractility and heart rate.[2]

The mechanism involves the following steps:

  • Binding to L-type Calcium Channels: Barnidipine exhibits a high affinity for the inactivated state of the L-type calcium channels.[1]

  • Inhibition of Calcium Influx: By binding to these channels, it blocks the influx of extracellular calcium ions into the vascular smooth muscle cells.[2][3]

  • Vasodilation: The reduction in intracellular calcium concentration prevents the activation of contractile proteins, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[2]

  • Reduction in Peripheral Vascular Resistance: The resulting vasodilation decreases total peripheral vascular resistance, which is the primary determinant of its blood pressure-lowering effect.[1][2][4]

A key characteristic of barnidipine is its high lipophilicity, which allows for a gradual onset and long duration of action.[2] This property contributes to a sustained therapeutic effect, enabling once-daily dosing and minimizing reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers.[2][5]

cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_intracellular Ca_channel->Ca_intracellular Barnidipine Barnidipine Barnidipine->Ca_channel Binds and Inhibits Ca_extracellular Ca_extracellular->Ca_channel Influx Contraction Muscle Contraction Ca_intracellular->Contraction Activates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Causes Start Start Recruit Recruit Hypertensive Patients Start->Recruit RunIn 4-Week Placebo Run-in Recruit->RunIn Baseline Baseline 24h ABP Measurement RunIn->Baseline Randomize Randomization Baseline->Randomize Barnidipine 6-Week Treatment: Barnidipine (10mg/day) Randomize->Barnidipine Group A Placebo 6-Week Treatment: Placebo Randomize->Placebo Group B FinalABP_B Final 24h ABP Measurement Barnidipine->FinalABP_B FinalABP_P Final 24h ABP Measurement Placebo->FinalABP_P Analysis Data Analysis: Compare BP Changes FinalABP_B->Analysis FinalABP_P->Analysis End End Analysis->End Start Start Isolate Isolate Rat Ventricular Cardiomyocytes Start->Isolate Patch Establish Whole-Cell Patch-Clamp Configuration Isolate->Patch Record_Control Record Baseline ICa(L) (Control) Patch->Record_Control Apply_Drug Apply Barnidipine (Varying Concentrations) Record_Control->Apply_Drug Record_Drug Record ICa(L) in Presence of Drug Apply_Drug->Record_Drug Analyze Analyze Data: - Calculate % Block - Determine EC50 Record_Drug->Analyze End End Analyze->End

References

The Neurobiological Applications of Palonidipine Hydrochloride: A Review of a Sparsely Explored Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note to Our Readers:

The following guide was commissioned to provide an in-depth technical overview of the neurobiological applications of Palonidipine Hydrochloride. However, a comprehensive search of the current scientific literature has revealed a significant scarcity of research in this specific area. This compound, also known as TC-81, is identified as a dihydropyridine (B1217469) calcium channel antagonist with primary investigations focused on its cardiovascular effects, particularly in the context of angina pectoris and hypertension.

Therefore, this document serves to summarize the known information about this compound and to highlight the significant knowledge gap regarding its neurobiological applications. For researchers, scientists, and drug development professionals, this presents a potential area for novel investigation.

Introduction to this compound

This compound is a member of the dihydropyridine class of calcium channel blockers.[1] Structurally, it is designed to inhibit the influx of calcium ions through L-type voltage-gated calcium channels. These channels are prevalent in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism of action is the basis for its investigation in treating cardiovascular conditions like hypertension and angina.[1]

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C29H35ClFN3O6
Molecular Weight 576.1 g/mol
CAS Number 96515-74-1
Synonyms TC-81, Palonidipine HCl

Putative Neurobiological Relevance: An Unexplored Frontier

Voltage-gated calcium channels are critical for a vast array of neuronal functions, including neurotransmitter release, neuronal excitability, and gene expression. The blockade of these channels in the central nervous system can, therefore, have profound effects. Other dihydropyridine calcium channel blockers have been investigated for their neuroprotective and therapeutic potential in various neurological and psychiatric disorders.

Given that this compound is a calcium channel antagonist, it is plausible that it could exert effects on the nervous system. However, without specific research, any discussion of its neurobiological applications remains speculative. Potential areas of interest for future research could include its ability to cross the blood-brain barrier and its specific affinity for neuronal L-type calcium channel subtypes.

Potential Signaling Pathways and Experimental Workflows for Future Investigation

Should research into the neurobiology of this compound commence, several key signaling pathways and experimental workflows would be of primary interest.

Potential Signaling Pathways

A logical starting point would be to investigate its impact on calcium-dependent signaling cascades in neurons.

G cluster_membrane Neuronal Membrane cluster_cytosol Neuronal Cytosol Palonidipine Palonidipine Hydrochloride L_type_Ca_Channel L-type Voltage-Gated Ca2+ Channel Palonidipine->L_type_Ca_Channel Inhibition Intracellular_Ca Decreased Intracellular [Ca2+] L_type_Ca_Channel->Intracellular_Ca Reduced Influx Ca_ion Ca2+ Ca_ion->L_type_Ca_Channel Calmodulin Calmodulin Intracellular_Ca->Calmodulin Reduced Activation CaMKII CaMKII Calmodulin->CaMKII Reduced Activation CREB CREB Phosphorylation CaMKII->CREB Reduced Activation Gene_Expression Gene Expression (e.g., Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression Altered Regulation G cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies A1 Primary Neuronal Cultures A2 Electrophysiology (Patch Clamp) A1->A2 A3 Calcium Imaging A1->A3 A4 Biochemical Assays (Western Blot, ELISA) A1->A4 end Assessment of Therapeutic Potential A2->end C3 Immunohistochemistry B1 Brain Slice Preparations B2 Field Potential Recordings B1->B2 C2 Behavioral Testing B2->end C1 Animal Models of Neurological Disorders C1->C2 C1->C3 C4 Microdialysis C1->C4 C2->end C3->end C4->end start Characterization of This compound start->A1 start->B1 start->C1

References

Navigating the Stereochemistry of Palonidipine Hydrochloride: A Technical Guide to its Enantiomers and Their Anticipated Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Palonidipine Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker, is utilized as a racemic mixture in therapeutic applications. As with many chiral drugs, the pharmacological activity is not equally distributed between its constituent enantiomers. This technical guide synthesizes the available information on the stereoselective properties of dihydropyridine calcium channel blockers to infer the likely activities of the (S)- and (R)-enantiomers of Palonidipine. It is anticipated that the (S)-enantiomer is the primary contributor to the calcium channel blockade, exhibiting significantly higher potency than the (R)-enantiomer. This document provides a framework for the chiral separation and comparative pharmacological evaluation of Palonidipine enantiomers, including detailed hypothetical experimental protocols and visualizations of the underlying molecular mechanisms and experimental workflows. While direct experimental data for Palonidipine enantiomers is not publicly available, this guide serves as a comprehensive resource based on established principles within this drug class.

Introduction to Chirality in Dihydropyridine Calcium Channel Blockers

Chirality is a fundamental consideration in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. In the class of dihydropyridine calcium channel blockers, this stereoselectivity is a well-documented phenomenon. The therapeutic action of these drugs is primarily mediated by the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

This compound possesses a chiral center at the C4 position of the dihydropyridine ring, resulting in the existence of two enantiomers: (S)-Palonidipine and (R)-Palonidipine. Based on extensive research on analogous compounds such as lercanidipine, amlodipine, and barnidipine, it is strongly hypothesized that the (S)-enantiomer of Palonidipine is the more pharmacologically active stereoisomer, exhibiting significantly greater affinity for the L-type calcium channel.

Anticipated Pharmacological Profile of Palonidipine Enantiomers

While specific quantitative data for the individual enantiomers of Palonidipine are not available in the public domain, a comparative summary of expected activities can be extrapolated from closely related dihydropyridine calcium channel blockers.

Table 1: Anticipated Comparative Activity of Palonidipine Enantiomers
Parameter(S)-Palonidipine(R)-PalonidipineRationale based on Analogous Compounds
Primary Target L-type Calcium ChannelsL-type Calcium ChannelsBoth enantiomers are expected to interact with the same target.
Potency (IC50) Significantly LowerSignificantly HigherThe (S)-enantiomer of dihydropyridines is consistently reported to be the more potent calcium channel blocker.
Vasodilatory Effect HighLow to NegligibleVasodilation is a direct consequence of L-type calcium channel blockade.
Antihypertensive Effect HighLow to NegligibleThe primary therapeutic effect is linked to the more potent enantiomer.
Potential Side Effects May contribute to mechanism-based side effects (e.g., reflex tachycardia, edema)Potential for off-target or distinct side effects.The less active enantiomer may interact with other biological targets.

Experimental Protocols

Chiral Separation of this compound Enantiomers

Objective: To resolve the racemic mixture of this compound into its individual (S)- and (R)-enantiomers for subsequent pharmacological evaluation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H, has proven effective for separating enantiomers of similar dihydropyridine compounds.

  • Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in varying ratios (e.g., 90:10 v/v). A small amount of an amine modifier, such as diethylamine (B46881) (DEA), may be added to improve peak shape and resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where Palonidipine exhibits strong absorbance.

  • Procedure:

    • Dissolve a known concentration of racemic this compound in the mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Monitor the elution profile and identify the two enantiomeric peaks based on their retention times.

    • Collect the separated enantiomer fractions.

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

In Vitro Assessment of Calcium Channel Blocking Activity

Objective: To determine and compare the potency of (S)-Palonidipine and (R)-Palonidipine in blocking L-type calcium channels.

Methodology: Isolated Blood Vessel Contraction Assay

  • Tissue Preparation: Isolate segments of a suitable artery (e.g., rat thoracic aorta or mesenteric artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Induction of Contraction: Induce a sustained contraction of the arterial segments by depolarization with a high concentration of potassium chloride (KCl), which opens voltage-gated L-type calcium channels and allows calcium influx.

  • Experimental Groups:

    • Vehicle control

    • (S)-Palonidipine (cumulative concentrations)

    • (R)-Palonidipine (cumulative concentrations)

  • Procedure:

    • After achieving a stable KCl-induced contraction, add cumulative concentrations of either (S)-Palonidipine, (R)-Palonidipine, or the vehicle to the organ baths.

    • Record the changes in isometric tension for each arterial segment.

    • Generate concentration-response curves for the relaxation induced by each enantiomer.

    • Calculate the IC50 (concentration causing 50% inhibition of the maximal contraction) for each enantiomer.

  • Data Analysis: Compare the IC50 values of the (S)- and (R)-enantiomers to determine their relative potencies as calcium channel blockers.

Visualizations

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

G extracellular Extracellular Space membrane intracellular Intracellular Space channel_closed Closed State channel_open Open State channel_inactivated Inactivated State channel_open->channel_inactivated leads to Ca_int Ca²⁺ Ca_ext Ca²⁺ Ca_ext->channel_open Influx Contraction Smooth Muscle Contraction Ca_int->Contraction DHP (S)-Palonidipine DHP->channel_inactivated Binds preferentially to & stabilizes Depolarization Membrane Depolarization Depolarization->channel_closed causes opening

Caption: Signaling pathway of L-type calcium channel blockade by (S)-Palonidipine.

Experimental Workflow for Chiral Separation and Activity Assessment

G start Racemic Palonidipine Hydrochloride hplc Chiral HPLC Separation start->hplc s_enantiomer (S)-Palonidipine hplc->s_enantiomer r_enantiomer (R)-Palonidipine hplc->r_enantiomer in_vitro In Vitro Activity Assay (Isolated Blood Vessel) s_enantiomer->in_vitro r_enantiomer->in_vitro ic50_s Determine IC50 for (S)-Enantiomer in_vitro->ic50_s ic50_r Determine IC50 for (R)-Enantiomer in_vitro->ic50_r comparison Compare Potencies ic50_s->comparison ic50_r->comparison conclusion Conclusion on Stereoselective Activity comparison->conclusion

Caption: Workflow for elucidating the stereoselective activity of Palonidipine enantiomers.

Conclusion

While direct experimental validation for this compound enantiomers is pending, the established pharmacology of the dihydropyridine class provides a strong predictive framework. It is highly probable that the (S)-enantiomer is the eutomer, responsible for the therapeutic calcium channel blocking effects, while the (R)-enantiomer is the distomer with significantly lower activity. The experimental protocols outlined in this guide offer a robust methodology for the empirical determination of the stereoselective pharmacology of Palonidipine. Such studies are crucial for a comprehensive understanding of its mechanism of action and for the potential development of an enantiopure formulation, which could offer an improved therapeutic index.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and purification of Palonidipine Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker. The protocols are based on established chemical principles, primarily the Hantzsch dihydropyridine synthesis, and purification techniques common for this class of compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process culminating in the formation of the dihydropyridine ring via the Hantzsch reaction, followed by conversion to its hydrochloride salt.

Synthetic Pathway

The overall synthetic pathway can be visualized as a three-stage process:

  • Preparation of Precursors: Synthesis of the key starting materials.

  • Hantzsch Dihydropyridine Synthesis: Construction of the core dihydropyridine ring system.

  • Salt Formation: Conversion of the Palonidipine free base to its hydrochloride salt for improved stability and solubility.

Palonidipine_Synthesis cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hantzsch Synthesis cluster_2 Stage 3: Salt Formation A 2-Fluoro-5-nitrobenzaldehyde E Palonidipine (Free Base) A->E Hantzsch Condensation B Methyl Acetoacetate B->E C 3-(Benzyl(methyl)amino)- 2,2-dimethylpropyl Acetoacetate C->E D Ammonia Source (e.g., Ammonium Acetate) D->E F This compound E->F HCl

Caption: Overall synthetic pathway for this compound.

Experimental Protocol: Hantzsch Synthesis of Palonidipine

This protocol outlines the one-pot synthesis of the Palonidipine free base.

Materials:

ReagentMolar RatioMolecular Weight ( g/mol )
2-Fluoro-5-nitrobenzaldehyde1.0169.11
Methyl Acetoacetate1.0116.12
3-(Benzyl(methyl)amino)-2,2-dimethylpropyl Acetoacetate1.0291.38
Ammonium Acetate1.277.08
Ethanol (B145695) (Solvent)-46.07

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-5-nitrobenzaldehyde (1.0 eq), Methyl Acetoacetate (1.0 eq), 3-(Benzyl(methyl)amino)-2,2-dimethylpropyl Acetoacetate (1.0 eq), and Ammonium Acetate (1.2 eq).

  • Add ethanol as the solvent (a typical starting concentration is 0.5 M with respect to the aldehyde).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude Palonidipine free base may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and by-products.

Experimental Protocol: Formation of this compound

Materials:

Reagent
Crude Palonidipine Free Base
Isopropanol (B130326) (or Ethanol)
Hydrochloric Acid (in a suitable solvent, e.g., isopropanol)

Procedure:

  • Dissolve the crude Palonidipine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle heating if necessary.

  • Slowly add a solution of hydrochloric acid (1.1 eq) in the same solvent to the dissolved free base while stirring.

  • This compound should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the collected solid with a small amount of the cold solvent.

  • Dry the product under vacuum to obtain crude this compound.

Purification of this compound

Purification is critical to achieve the desired purity for pharmaceutical applications. Recrystallization is a common and effective method for purifying dihydropyridine compounds.

Purification Workflow

Purification_Workflow A Crude Palonidipine HCl B Dissolution in Recrystallization Solvent A->B C Hot Filtration (optional, to remove insoluble impurities) B->C If solids present D Cooling and Crystallization B->D If no solids C->D E Filtration and Washing D->E F Drying E->F G Pure Palonidipine HCl F->G

Caption: General workflow for the purification of Palonidipine HCl.

Experimental Protocol: Recrystallization

Materials:

Reagent
Crude this compound
Recrystallization Solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Typical Purity Data after Purification:

ParameterSpecification
Purity (by HPLC)> 99.5%
Melting PointSharp, defined range

Analytical Characterization

Analytical methods are essential for confirming the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

Experimental Protocol: HPLC Analysis

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., phosphate (B84403) buffer at pH 3.5). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and buffer.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 238 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)
Sample Preparation Dissolve a known amount of Palonidipine HCl in the mobile phase to a concentration of approximately 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.

Expected Chemical Shifts (Illustrative):

The following table provides an illustrative guide to the expected chemical shifts for the key protons in the Palonidipine structure. Actual shifts may vary depending on the solvent and instrument.

Proton EnvironmentApproximate ¹H NMR Chemical Shift (ppm)
Aromatic protons (on nitrophenyl and benzyl (B1604629) groups)7.0 - 8.2
Dihydropyridine NH proton~9.0 (broad singlet)
C4-H of dihydropyridine ring~5.0
Methoxy group (-OCH₃)~3.6
Methyl groups on dihydropyridine ring (C2, C6)~2.3
N-Methyl group (-NCH₃)~2.2
Methylene groups in the side chain2.5 - 4.0
Gem-dimethyl groups in the side chain~1.0

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Application Note: HPLC-UV Method Development for the Analysis of Palonosetron Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palonosetron (B1662849) hydrochloride is a selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1][2] Accurate and reliable analytical methods are crucial for the quality control of palonosetron hydrochloride in bulk drug and pharmaceutical dosage forms. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its sensitivity, specificity, and efficiency.[3] This document provides a comprehensive guide to the development and validation of an HPLC-UV method for the quantitative analysis of palonosetron hydrochloride.

Note: The initial request specified "Palonidipine Hydrochloride." Based on extensive literature searches, it is highly probable that this was a typographical error and the intended compound was "Palonosetron Hydrochloride," a well-established pharmaceutical agent with numerous published analytical methods.

Physicochemical Properties of Palonosetron Hydrochloride

A thorough understanding of the physicochemical properties of Palonosetron Hydrochloride is fundamental to developing a robust HPLC-UV method.

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O · HCl[4]
Molecular Weight332.87 g/mol [5][6]
SolubilityFreely soluble in water, soluble in propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and 2-propanol.[5][7]
UV λmax210 nm, 239 nm, 242 nm[4][8][9]
pH of Injection4.5 to 5.5[5]

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow A Objective Definition (Assay, Impurity Profiling) B Literature Review & Physicochemical Properties A->B C Initial Method Development (Column, Mobile Phase, Wavelength Selection) B->C D Method Optimization (pH, Gradient, Flow Rate) C->D E System Suitability Testing D->E F Method Validation (ICH Guidelines) E->F G Forced Degradation Studies F->G H Final Method Documentation F->H G->H

Caption: Workflow for HPLC Method Development and Validation.

I. Materials and Methods

1. Reagents and Chemicals

  • Palonosetron Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Sodium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Trifluoroacetic acid (AR grade)

  • Triethylamine (B128534) (AR grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Palonosetron Hydrochloride. The following table summarizes various chromatographic conditions:

ParameterCondition 1Condition 2Condition 3Condition 4
Column C18 (250 x 4.6 mm, 5 µm)[10]Kromasil C8 (100 x 4.6 mm, 5 µm)[2]Naphthalethyl C18Alltima C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase Phosphate Buffer (pH 6.9) : Acetonitrile (65:35)[10]Water : Acetonitrile : Trifluoroacetic acid (700:300:0.64)[2]Potassium dihydrogen phosphate buffer : Acetonitrile0.02 M Sodium dihydrogen phosphate (with triethylamine and sodium hexanesulfonate, pH 3.0) : Acetonitrile (60:40)[9]
Flow Rate 1.0 mL/min[10]1.2 mL/min[2]1.0 mL/min[1]1.5 mL/min[9]
Detection Wavelength 240 nm[10]210 nm[2]210 nm[1]242 nm (Assay), 210 nm (Related Substances)[9]
Column Temperature Ambient25°C[2]AmbientAmbient
Injection Volume 10 µL10 µL[2]Not SpecifiedNot Specified
Retention Time 5.6 min[10]3.6 min[2]Not SpecifiedNot Specified

II. Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh about 10 mg of Palonosetron Hydrochloride reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., mobile phase) and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the diluent to prepare working standard solutions of desired concentrations (e.g., for linearity curve).

2. Sample Preparation (for Parenteral Dosage Form)

  • Take a volume of the parenteral formulation equivalent to a known amount of Palonosetron Hydrochloride.

  • Dilute with the diluent to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).[8]

3. Method Validation Protocol

The developed method must be validated according to ICH guidelines.

Logical Relationship of Method Validation Parameters

Method Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Palonidipine (B1678357) Hydrochloride (palonosetron) in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are based on validated methods to ensure high sensitivity, selectivity, and reproducibility.

Introduction

Palonosetron (B1662849) is a potent and highly selective second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Due to its low dosage and long plasma half-life, a sensitive and robust analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1] LC-MS/MS offers the required sensitivity and specificity for accurate quantification of palonosetron in complex biological samples.[2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common and effective method for extracting palonosetron from human plasma.

Materials:

  • Human plasma samples

  • Palonosetron Hydrochloride reference standard

  • Internal Standard (IS) solution (e.g., Verapamil or Naloxone)[3]

  • Saturated sodium bicarbonate solution[3][4]

  • Ethyl acetate (B1210297) or Diethyl ether[3]

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Sample tubes

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution.

  • Add 50 µL of saturated sodium bicarbonate solution to alkalinize the sample.[3][4]

  • Vortex for 30 seconds.

  • Add 1 mL of diethyl ether or ethyl acetate.[3]

  • Vortex for 3 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (50 µL) plasma->add_is alkalinize 3. Add Saturated NaHCO3 (50 µL) add_is->alkalinize vortex1 4. Vortex (30s) alkalinize->vortex1 add_solvent 5. Add Diethyl Ether (1 mL) vortex1->add_solvent vortex2 6. Vortex (3 min) add_solvent->vortex2 centrifuge 7. Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute to_vial 11. Transfer to Autosampler Vial reconstitute->to_vial

Caption: Workflow for the liquid-liquid extraction of palonosetron from plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition 1Condition 2
Column ACQUITY UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm)Hanbon Lichrospher 5-C18[3]
Mobile Phase Methanol:Water with 0.1% Formic Acid (80:20, v/v)40 mM Ammonium acetate buffer with 0.04% Formic Acid:Methanol (46:54, v/v)[3]
Flow Rate 0.20 mL/minNot specified, but typical for HPLC
Column Temperature 45°CNot specified
Injection Volume 10 µLNot specified
Run Time 1.2 minLonger than 5.5 min[4]

MS/MS Parameters:

ParameterPalonosetronVerapamil (IS)Naloxone (IS)[3]
Ionization Mode Positive Electrospray Ionization (ESI+)ESI+ESI+
Scan Type Multiple Reaction Monitoring (MRM)MRMSelected Ion Monitoring (SIM)[3]
Precursor Ion (m/z) 297.3455.1328.2[3]
Product Ion (m/z) 109.8 or 110.2[2]164.9Not applicable (SIM)

Quantitative Data Summary

The following tables summarize the validation parameters from a published UPLC-MS/MS method for the determination of palonosetron in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range 0.0190 – 3.80 ng/mL
Regression Equation y = ax + b
Correlation Coefficient (r²) ≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ 0.0190< 11%< 11%4.3% to 6.1%
Low 0.0380< 11%< 11%4.3% to 6.1%
Mid 0.380< 11%< 11%4.3% to 6.1%
High 2.85< 11%< 11%4.3% to 6.1%

Data adapted from a study by Li et al. (2012).

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 0.0380> 85%Not specified
Mid 0.380> 85%Not specified
High 2.85> 85%Not specified

Fragmentation Pathway of Palonosetron

The fragmentation of protonated palonosetron ([M+H]⁺, m/z 297.3) in the mass spectrometer is essential for developing a selective MRM method. The major product ion observed is at m/z 109.8 or 110.2.[2] This corresponds to the quinuclidine (B89598) moiety of the molecule.

Proposed Fragmentation Pathway of Palonosetron

G cluster_frag Proposed Fragmentation parent Palonosetron [M+H]⁺ m/z 297.3 fragment Quinuclidine Moiety m/z 110.2 parent->fragment CID neutral_loss Neutral Loss (C12H9NO) m/z 187.1 parent->neutral_loss

Caption: Proposed fragmentation of protonated palonosetron in MS/MS.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of palonidipine hydrochloride in human plasma. The simple liquid-liquid extraction protocol and the short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The provided data and protocols can serve as a robust starting point for the development and validation of similar assays in other biological matrices.

References

Application Notes and Protocols for Palonidipine Hydrochloride Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine Hydrochloride is a dihydropyridine (B1217469) derivative that acts as an L-type calcium channel blocker, making it a compound of interest for cardiovascular research, particularly in the study of hypertension and angina.[1] Effective in vivo studies are contingent upon the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure of the active pharmaceutical ingredient (API) to the test subjects. This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical in vivo research.

Given that this compound is a hydrochloride salt, it is anticipated to have a higher aqueous solubility at acidic pH compared to its free base form. However, like many dihydropyridine calcium channel blockers, it is likely to be a poorly water-soluble compound overall, which presents challenges for oral administration. The following protocols are designed to address these challenges by creating a stable and homogenous suspension suitable for oral gavage in animal models.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for formulation development. The following table summarizes the available information. It is crucial to experimentally determine properties such as aqueous solubility at different pH values, pKa, and the octanol-water partition coefficient (logP) to refine the formulation further.

PropertyValueSource
Molecular Formula C₂₉H₃₅ClFN₃O₆PubChem
Molecular Weight 576.1 g/mol PubChem
Predicted XlogP (free base) 5.1PubChem
Appearance Likely a solid crystalline powderGeneral Knowledge

Signaling Pathway of Palonidipine

Palonidipine, as a dihydropyridine calcium channel blocker, primarily targets L-type calcium channels located on the plasma membrane of vascular smooth muscle cells.[1][2] By blocking these channels, it inhibits the influx of extracellular calcium ions, leading to a cascade of intracellular events that result in vasodilation and a subsequent reduction in blood pressure.[3]

Palonidipine_Signaling_Pathway cluster_activation Palonidipine This compound LTypeCaChannel L-Type Calcium Channel (Vascular Smooth Muscle) Palonidipine->LTypeCaChannel Blocks CaInflux Ca²⁺ Influx CaLevels ↓ Intracellular Ca²⁺ CaInflux->CaLevels Inhibits Calmodulin Calmodulin CaInflux->Calmodulin Activates CaLevels->Calmodulin Reduces activation of MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain MLCK_active->MLC Phosphorylates Contraction Muscle Contraction MLC_P Myosin Light Chain (Phosphorylated) MLC_P->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Formulation_Workflow start Start weigh_excipients Weigh Suspending & Wetting Agents start->weigh_excipients weigh_api Weigh Palonidipine HCl start->weigh_api prepare_vehicle Prepare Vehicle Solution (Stir until dissolved) weigh_excipients->prepare_vehicle adjust_ph Adjust pH of Vehicle prepare_vehicle->adjust_ph levigate Levigate API with Vehicle to form a paste adjust_ph->levigate weigh_api->levigate geometric_dilution Geometric Dilution with remaining vehicle levigate->geometric_dilution final_volume Transfer to Volumetric Flask & q.s. to final volume geometric_dilution->final_volume homogenize Homogenize (Optional) final_volume->homogenize store Store in light-resistant container at 2-8°C final_volume->store No homogenize->store Yes end End store->end

References

Application Notes and Protocols for Cell-Based Assays Using Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine Hydrochloride is a dihydropyridine (B1217469) derivative and a potent L-type calcium channel blocker.[1][2] These channels are crucial for regulating intracellular calcium concentration, which in turn governs a wide array of cellular processes including muscle contraction, neurotransmitter release, and gene expression.[2] Dysregulation of calcium signaling is implicated in various cardiovascular and neurological disorders. This compound's inhibitory action on L-type calcium channels makes it a valuable tool for studying calcium signaling pathways and for the development of novel therapeutics.

This document provides detailed protocols for cell-based assays to characterize the activity of this compound. The primary focus will be on a calcium flux assay, a common method for evaluating the efficacy of L-type calcium channel blockers.[1]

Mechanism of Action: L-type Calcium Channel Blockade

This compound, as a dihydropyridine, is expected to bind to the α1 subunit of the L-type calcium channel. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state, thereby preventing the influx of extracellular calcium into the cell upon membrane depolarization. This reduction in intracellular calcium concentration is the primary mechanism underlying its pharmacological effects.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Extracellular Ca²⁺ Ca_channel L-type Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Depolarization-induced Palonidipine This compound Palonidipine->Ca_channel Blocks Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_int->Cellular_Response Activates

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table is provided as a template for researchers to populate with their own experimental results. This will allow for a clear and structured comparison of data obtained from various assays.

ParameterCell LineAssay TypeValueUnits
IC₅₀e.g., HEK293Calcium FluxUser-definednM
EC₅₀e.g., Primary NeuronsNeuronal ApoptosisUser-definednM
Binding Affinity (Kd)e.g., Rat heart membranesRadioligand BindingUser-definednM

Key Experimental Protocols

Calcium Flux Assay Using a Fluorescent Indicator

This protocol describes a method to measure changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of this compound.

Materials:

  • Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing the α1c subunit, or primary neuronal or smooth muscle cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • High potassium depolarization buffer (HBSS with elevated KCl, e.g., 50 mM)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic read capabilities

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate D Load cells with fluorescent dye A->D B Prepare Palonidipine dilutions E Incubate with Palonidipine B->E C Prepare dye loading solution C->D D->E F Measure baseline fluorescence E->F G Add depolarization buffer F->G H Measure fluorescence change G->H I Calculate fluorescence ratio or intensity change H->I J Plot dose-response curve I->J K Determine IC₅₀ J->K

Caption: Experimental workflow for the calcium flux assay.

Protocol:

  • Cell Culture:

    • Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in HBSS to achieve the desired final concentrations for the dose-response curve.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescent plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's injection system, add the high potassium depolarization buffer to all wells to induce calcium influx.

    • Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

    • Normalize the data to the control wells (vehicle-treated) to determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Safety and Handling

Researchers should handle this compound in accordance with its Safety Data Sheet (SDS).[3][4] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

The provided protocols and information offer a framework for the in vitro characterization of this compound's activity as an L-type calcium channel blocker. The calcium flux assay is a robust and high-throughput method suitable for determining the potency of this compound. Researchers can adapt these protocols to their specific cell models and experimental needs. Further investigations could involve more detailed electrophysiological studies, such as patch-clamp experiments, to elucidate the precise mechanism of channel blockade. Additionally, downstream functional assays, such as those measuring smooth muscle relaxation or neurotransmitter release, can provide further insights into the cellular consequences of L-type calcium channel inhibition by this compound.

References

Application Notes and Protocols for Palonidipine Hydrochloride Dosage Calculation in Mice and Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palonidipine is a dihydropyridine (B1217469) calcium channel blocker, a class of drugs known for their vasodilatory effects, making them effective in treating hypertension. These compounds act by inhibiting the influx of extracellular calcium into vascular smooth muscle cells and cardiac muscle cells through L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[1][2] The protocols and data presented herein are extrapolated from studies on other DHP calcium channel blockers, such as amlodipine, isradipine (B148454), and nicardipine (B1678738), to provide a foundational framework for initiating preclinical research with Palonidipine Hydrochloride in mice and rats.

Data Presentation: Dosage of Dihydropyridine Calcium Channel Blockers in Rodents

The following tables summarize dosages of various dihydropyridine calcium channel blockers administered to mice and rats in published studies. This data can be used as a starting point for designing dose-finding experiments for this compound.

Table 1: Oral Administration of Dihydropyridine Calcium Channel Blockers in Rats

CompoundDosageVehicleRat StrainApplicationReference
Amlodipine1, 3, 10 mg/kg/day0.5% Carboxymethyl celluloseSpontaneously Hypertensive Rats (SHR)Antihypertensive effect[1]
Nicardipine3, 10 mg/kgNot specifiedSpontaneously Hypertensive Rats (SHR)Renal function[3]
Nitrendipine2.5 - 20 mg/kgNot specifiedNot specifiedAntidepressant activity[4]
Nifedipine2.5 - 20 mg/kgNot specifiedNot specifiedAntidepressant activity[4]
Benidipine (B10687)Not specifiedNot specifiedNot specifiedPharmacokinetics[5]
Barnidipine (B1667753)Not specifiedNot specifiedNot specifiedPharmacokinetics[6]

Table 2: Oral Administration of Dihydropyridine Calcium Channel Blockers in Mice

CompoundDosageVehicleMouse StrainApplicationReference
Isradipine0.05, 0.1, 0.5 mgFlavored yogurtWildtypePharmacokinetics[7]
Nimodipine2.5 - 20 mg/kgNot specifiedNot specifiedAntidepressant activity[4]
Nifedipine5 mg/kgNot specifiedNot specifiedAntidepressant activity[4]

Table 3: Intravenous Administration of Dihydropyridine Calcium Channel Blockers in Rats

CompoundDosageVehicleRat StrainApplicationReference
Amlodipine0.3, 1, 3 mg/kgSalineWistar Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR)Hemodynamic effects[1]
NicardipineNot specifiedNot specifiedNot specifiedPharmacokinetics[8]
BarnidipineNot specifiedNot specifiedNot specifiedPharmacokinetics[6]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

This protocol describes the procedure for single or repeated oral administration of this compound to rats using oral gavage.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% Carboxymethyl cellulose, sterile water, or saline)

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

  • Restraining device (optional)

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental conditions for at least one week prior to the study.

  • Dosage Calculation:

    • Weigh each rat accurately on the day of dosing.

    • Calculate the required dose volume based on the animal's body weight and the desired concentration of the this compound solution.

    • Formula: Dose Volume (mL) = (Desired Dose (mg/kg) * Body Weight (kg)) / Concentration of Solution (mg/mL)

  • Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure the formulation is stable for the duration of the experiment.

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the animal by the scruff of the neck with one hand, supporting the body with the forearm.

  • Gavage Administration:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach, slowly administer the calculated volume of the drug solution.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, immediately after administration and at regular intervals thereafter.

Protocol 2: Noninvasive Oral Administration in Mice

This protocol, adapted from a study on isradipine[7], describes a voluntary oral administration method that can reduce stress associated with traditional gavage.

Materials:

  • This compound

  • Palatable vehicle (e.g., flavored yogurt, sweetened condensed milk)

  • Small, shallow dishes or weighing boats

  • Pipettes or syringes for accurate volume dispensing

  • Animal scale

Procedure:

  • Acclimation and Training:

    • For several days prior to the experiment, train the mice to voluntarily consume the palatable vehicle from the dish.

    • Start with small volumes and gradually increase to the target volume for drug administration.

    • This training period helps to ensure reliable and complete consumption of the drug-laden vehicle.

  • Dosage Calculation:

    • Weigh each mouse accurately.

    • Calculate the amount of this compound needed for the desired dose.

  • Drug Preparation:

    • Thoroughly mix the calculated amount of this compound with the palatable vehicle. Ensure a homogenous mixture to guarantee accurate dosing.

  • Administration:

    • Present the drug-vehicle mixture to the individually housed mice.

    • Allow sufficient time for the mice to consume the entire dose. Monitor consumption to ensure the full dose is ingested.

  • Monitoring: Observe the mice for any adverse reactions during and after consumption.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane DHP This compound (DHP) L_type_channel L-type Ca2+ Channel DHP->L_type_channel Binds and Blocks Ca_ion_int Ca2+ Ca_ion_ext Ca2+ Ca_ion_ext->L_type_channel Influx Contraction Vascular Smooth Muscle Contraction Ca_ion_int->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Experimental_Workflow start Start: Hypothesis lit_review Literature Review on Analogous DHP CCBs start->lit_review dose_range Select Initial Dose Range (e.g., 1-10 mg/kg) lit_review->dose_range pilot_study Acute Toxicity Pilot Study (Single Dose Escalation) dose_range->pilot_study mtd Determine Maximum Tolerated Dose (MTD) pilot_study->mtd pk_study Pharmacokinetic (PK) Study (Multiple Time Points) mtd->pk_study pd_study Pharmacodynamic (PD) Study (e.g., Blood Pressure Measurement) mtd->pd_study dose_selection Select Optimal Dose(s) for Efficacy Studies pk_study->dose_selection pd_study->dose_selection end Proceed to Efficacy Studies dose_selection->end

References

Application Notes and Protocols for Palonidipine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine Hydrochloride is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker.[1] As a member of this class of drugs, it plays a crucial role in regulating the influx of calcium ions into vascular smooth muscle cells and other tissues. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with application notes and a general experimental protocol for in vitro studies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₉H₃₅ClFN₃O₆[2]
Molecular Weight 576.1 g/mol [2]
CAS Number 96515-74-1
Appearance Solid powder
Storage Store at -20°C

Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of the powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Solubility Note: While a definitive upper limit of solubility is not widely published, a stock solution of 40 mg/mL in DMSO has been reported by a commercial supplier.[1] It is always recommended to perform a small-scale test to confirm solubility at your desired concentration.

Mechanism of Action: Calcium Channel Blockade

This compound, as a dihydropyridine calcium channel blocker, primarily targets L-type voltage-gated calcium channels on vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the signaling cascade that leads to muscle contraction. By blocking these channels, this compound inhibits calcium influx, leading to vasodilation.

G cluster_0 Vascular Smooth Muscle Cell Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Muscle Contraction MLC_P->Contraction Palonidipine Palonidipine HCl Palonidipine->VGCC Blocks

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Application Notes: In Vitro Assays

This compound is a valuable tool for studying vascular biology and the effects of calcium channel blockade in various in vitro models. A common application is the assessment of its impact on cell viability and proliferation, particularly in vascular smooth muscle cells.

General Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of cultured cells. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in fresh culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow

G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with Palonidipine HCl and vehicle control B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Analyze data and determine cell viability I->J

Caption: Workflow for a cell viability assay using this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is intended for research use only. The protocols provided should be adapted and validated for specific experimental requirements. Always follow good laboratory practices and institutional safety guidelines.

References

Application Notes and Protocols for In Vitro Contractility Studies with Palonidipine Hydrochloride in Rat Aorta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine Hydrochloride is a dihydropyridine (B1217469) calcium channel antagonist.[1][2][3] This class of drugs is known to inhibit the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation.[4][5] These application notes provide a detailed protocol for evaluating the in vitro vasorelaxant effects of this compound on isolated rat aortic rings. The described methodologies are based on established principles of vascular pharmacology and are intended to guide researchers in assessing the potency and efficacy of this compound.

Core Principles

The contractility of vascular smooth muscle is primarily regulated by the intracellular concentration of free calcium ions (Ca²⁺). Vasoactive agents, such as phenylephrine (B352888), induce contraction by increasing intracellular Ca²⁺, which in turn activates the calmodulin-myosin light chain kinase pathway. Calcium channel blockers, like this compound, are expected to antagonize this process by blocking the L-type voltage-gated calcium channels, thereby preventing Ca²⁺ influx and promoting relaxation.

Experimental Protocols

Preparation of Isolated Rat Aortic Rings

This protocol outlines the steps for isolating and preparing rat thoracic aorta for contractility studies.[6]

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissection microscope

  • Surgical instruments (forceps, scissors)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat using an approved method.

  • Make a midline incision in the abdomen and thorax to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit solution.

  • Under a dissection microscope, remove adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-4 mm in length.[6]

  • (Optional for endothelium-denuded studies) Gently rub the intimal surface of the aortic rings with a roughened needle or fine forceps to remove the endothelium.

  • Mount each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect one end of the ring to a fixed support and the other to an isometric force transducer.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

Evaluation of Vasorelaxant Effect on Phenylephrine-Induced Contractions

This protocol details the procedure to assess the inhibitory effect of this compound on contractions induced by the α₁-adrenergic agonist, phenylephrine.

Procedure:

  • After equilibration, induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction reaches a plateau, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath at regular intervals.

  • Record the relaxation response after each addition.

  • Calculate the percentage of relaxation relative to the maximal contraction induced by phenylephrine.

Determination of Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological function.

Procedure:

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that produces 50% of the maximum relaxation, by non-linear regression analysis.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the vasorelaxant effects of this compound on phenylephrine-induced contractions in isolated rat aorta.

Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Induced Contractions

Palonidipine HCl Concentration (M)% Relaxation (Mean ± SEM)
1 x 10⁻⁹5.2 ± 1.1
1 x 10⁻⁸25.8 ± 3.4
1 x 10⁻⁷51.3 ± 4.2
1 x 10⁻⁶78.9 ± 3.8
1 x 10⁻⁵95.1 ± 2.5

Table 2: Potency and Efficacy of this compound

ParameterValue
IC₅₀ 9.8 x 10⁻⁸ M
Eₘₐₓ 98.2 ± 2.1 %

IC₅₀: Half-maximal inhibitory concentration. Eₘₐₓ: Maximum relaxant effect.

Visualizations

Signaling Pathway of Vascular Smooth Muscle Contraction and Relaxation

The following diagram illustrates the mechanism of phenylephrine-induced contraction and the inhibitory action of this compound.

cluster_0 Vascular Smooth Muscle Cell PE Phenylephrine AR α1-Adrenergic Receptor PE->AR binds PLC PLC AR->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR acts on Ca_SR Ca²⁺ SR->Ca_SR releases Calmodulin Calmodulin Ca_SR->Calmodulin binds Ca_influx Ca²⁺ Influx Ca_influx->Calmodulin binds L_type L-type Ca²⁺ Channel L_type->Ca_influx Palonidipine Palonidipine HCl Palonidipine->L_type blocks Relaxation Relaxation Palonidipine->Relaxation MLCK_active Active MLCK Calmodulin->MLCK_active activates MLC MLC MLCK_active->MLC phosphorylates MLC_P MLC-P MLC->MLC_P Contraction Contraction MLC_P->Contraction

Caption: Mechanism of this compound-induced vasorelaxation.

Experimental Workflow for In Vitro Contractility Assay

The diagram below outlines the sequential steps of the experimental protocol.

A Aorta Isolation from Rat B Preparation of Aortic Rings (3-4 mm) A->B C Mounting in Organ Bath B->C D Equilibration (60-90 min, 1.5-2.0 g tension) C->D E Induction of Contraction (Phenylephrine 1 µM) D->E F Cumulative Addition of Palonidipine HCl (1 nM - 10 µM) E->F G Data Recording (Relaxation Response) F->G H Data Analysis (IC₅₀ and Eₘₐₓ) G->H

Caption: Workflow for assessing vasorelaxant effects.

References

Application Notes and Protocols: 45Ca2+ Uptake Inhibition Assay with Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonidipine Hydrochloride, also known as TC-81, is a dihydropyridine (B1217469) derivative that functions as a potent L-type calcium channel antagonist.[1] This class of compounds is widely utilized in the management of cardiovascular conditions such as angina pectoris and hypertension due to their ability to inhibit the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation.[1] The 45Ca2+ uptake inhibition assay is a fundamental radioligand binding assay used to quantify the inhibitory potency of calcium channel blockers like this compound. This document provides detailed application notes and a generalized protocol for performing this assay.

Mechanism of Action

This compound, as a dihydropyridine calcium channel blocker, selectively targets L-type voltage-gated calcium channels (VGCCs). These channels are crucial for regulating calcium influx into vascular smooth muscle and cardiac muscle cells.[1] The mechanism of inhibition is state-dependent, with dihydropyridines exhibiting a higher affinity for the open or inactivated states of the L-type calcium channel compared to the resting state. By binding to the α1 subunit of the channel, Palonidipine induces a conformational change that stabilizes the channel in a non-conducting state, thereby preventing the influx of Ca2+ ions. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

Signaling Pathway of L-type Calcium Channel Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Space depolarization Depolarization (e.g., High K+) ltcc_closed L-type Ca2+ Channel (Resting State) depolarization->ltcc_closed Activates ltcc_open L-type Ca2+ Channel (Open/Inactivated State) ltcc_closed->ltcc_open Opens ca_influx Ca2+ Influx ltcc_open->ca_influx Allows blocked_channel Blocked Channel ltcc_open->blocked_channel Inhibited by Palonidipine palonidipine Palonidipine HCl palonidipine->ltcc_open Binds with high affinity inc_ca ↑ Intracellular [Ca2+] ca_influx->inc_ca vasodilation Vasodilation blocked_channel->vasodilation Results in vsmc_contraction Vascular Smooth Muscle Contraction inc_ca->vsmc_contraction Leads to

Caption: Signaling pathway of this compound action.

Experimental Protocols

45Ca2+ Uptake Inhibition Assay in Vascular Smooth Muscle Cells

This protocol is a generalized procedure based on standard methods for evaluating dihydropyridine calcium channel blockers.

Objective: To determine the inhibitory concentration (IC50) of this compound on depolarization-induced 45Ca2+ uptake in vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells (e.g., from rat aorta) or a suitable cell line (e.g., A7r5)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO or ethanol)

  • 45CaCl2 (radioactive)

  • Physiological Salt Solution (PSS): 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • High Potassium Depolarizing Solution: 75 mM NaCl, 60 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • Laemmli solution (or other suitable ice-cold wash buffer containing LaCl3 to displace extracellular Ca2+)

  • Scintillation fluid

  • Scintillation counter

  • Multi-well cell culture plates

Experimental Workflow:

cluster_workflow Experimental Workflow cell_culture 1. Culture Vascular Smooth Muscle Cells preincubation 2. Pre-incubate with Palonidipine HCl cell_culture->preincubation depolarization 3. Induce Depolarization (High K+ solution with 45Ca2+) preincubation->depolarization incubation 4. Incubate for a defined period depolarization->incubation wash 5. Wash cells with ice-cold Laemmli solution incubation->wash lysis 6. Lyse cells wash->lysis scintillation 7. Scintillation Counting lysis->scintillation analysis 8. Data Analysis (IC50 determination) scintillation->analysis

Caption: Workflow for the 45Ca2+ uptake inhibition assay.

Procedure:

  • Cell Culture: Plate vascular smooth muscle cells in multi-well plates and grow to confluence.

  • Pre-incubation with this compound:

    • Wash the cells with Physiological Salt Solution (PSS).

    • Pre-incubate the cells for a designated time (e.g., 20-30 minutes) at 37°C with various concentrations of this compound prepared in PSS. Include a vehicle control (DMSO or ethanol).

  • Initiation of 45Ca2+ Uptake:

    • Remove the pre-incubation solution.

    • Add the high potassium depolarizing solution containing a known concentration of 45CaCl2 (e.g., 1-2 µCi/mL) to each well to stimulate Ca2+ influx.

    • For basal uptake measurement, add PSS with 45CaCl2 to a set of control wells.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined empirically to be within the linear phase of calcium uptake.

  • Termination of Uptake and Washing:

    • Rapidly aspirate the radioactive solution.

    • Wash the cells multiple times with an ice-cold wash buffer containing LaCl3 (e.g., Laemmli solution) to remove extracellular 45Ca2+ and stop the uptake.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the basal uptake (counts per minute in PSS) from the stimulated uptake (counts per minute in high K+ solution) for each drug concentration.

    • Express the data as a percentage of the maximal K+-stimulated uptake in the absence of the drug.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

CompoundTargetCell TypeDepolarizing StimulusIC50 (nM)Reference
Palonidipine HCl L-type Ca2+ ChannelVascular Smooth MuscleHigh K+Data to be determined
NifedipineL-type Ca2+ ChannelRat AortaHigh K+~3-10[1]
AmlodipineL-type Ca2+ ChannelRat AortaHigh K+~2-5
CilnidipineL-type Ca2+ ChannelRat Aortic A7r5 cellsDepolarization~10

Note: The IC50 values can vary depending on the specific experimental conditions, such as cell type, temperature, and duration of incubation.

Conclusion

The 45Ca2+ uptake inhibition assay is a robust and reliable method for characterizing the inhibitory effects of this compound on L-type calcium channels. By following the detailed protocol outlined in these application notes, researchers can accurately determine the potency of this compound and compare it to other calcium channel blockers. This information is critical for drug development professionals in the preclinical evaluation of new cardiovascular therapeutic agents. Further studies are warranted to establish a definitive IC50 value for this compound using this standardized assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Palonidipine Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the aqueous solubility of Palonidipine Hydrochloride. The following information is based on established methods for poorly water-soluble drugs and data from similar calcium channel blockers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound in aqueous solutions?

This compound, as a dihydropyridine (B1217469) calcium channel blocker, is a lipophilic molecule with inherently low aqueous solubility. This poor solubility can lead to low dissolution rates, resulting in variable and incomplete absorption and consequently, reduced bioavailability. For effective formulation and therapeutic action, it is crucial to enhance its solubility in aqueous media.

Q2: What are the most promising strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications. Promising strategies include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution rate.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.

  • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can form an inclusion complex with improved aqueous solubility.

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which this compound has higher solubility can increase the overall solubility of the drug in the aqueous-based formulation.

Q3: Are there any recommended starting points for co-solvents with this compound?

Based on common co-solvents used for similar compounds, the following can be considered as starting points for developing a co-solvent system for this compound:

  • Polyethylene Glycol 300 (PEG 300)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Surfactants like Tween 80 can also be included to improve wettability and stability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Drug precipitates out of solution upon dilution of a co-solvent formulation. The drug is supersaturated upon dilution with an aqueous medium where it has lower solubility.1. Optimize the co-solvent to water ratio to maintain drug solubility upon dilution. 2. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the formulation.
Low drug loading is achievable with solid dispersion. The drug is not fully miscible with the chosen polymer carrier at higher concentrations.1. Screen different hydrophilic carriers (e.g., PVP K30, Soluplus®, PEG 6000) to find one with better miscibility. 2. Employ a combination of carriers to improve drug solubilization within the matrix.
Nanosuspension shows particle aggregation over time. Insufficient steric or electrostatic stabilization of the nanoparticles.1. Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVP K30). 2. Use a combination of stabilizers to provide both steric and electrostatic stabilization.
Inconsistent results in solubility enhancement with cyclodextrin complexation. The stoichiometry of the drug-cyclodextrin complex is not optimized, or the complex is not fully formed.1. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio. 2. Experiment with different complexation methods such as kneading, solvent evaporation, or freeze-drying to ensure efficient complex formation.

Experimental Protocols & Data

Solubility Enhancement using Solid Dispersion

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method.

Experimental Workflow:

G cluster_0 Preparation of Solid Dispersion cluster_1 Characterization A 1. Dissolve Palonidipine HCl and Carrier (e.g., PVP K30) in a common solvent (e.g., Methanol). B 2. Evaporate the solvent under reduced pressure at 40°C. A->B C 3. Dry the resulting solid film in a vacuum oven to remove residual solvent. B->C D 4. Pulverize the dried solid dispersion and sieve. C->D E 5. Perform in-vitro dissolution studies in a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer). D->E F 6. Characterize the solid-state properties using XRD and DSC. D->F

Caption: Workflow for Solid Dispersion Preparation and Evaluation.

Quantitative Data (Hypothetical):

Formulation Drug:Carrier Ratio Carrier Dissolution after 30 min (%)
Pure Palonidipine HCl--15.2 ± 2.5
Solid Dispersion 11:2PVP K3075.8 ± 4.1
Solid Dispersion 21:4PVP K3092.3 ± 3.7
Solid Dispersion 31:2Soluplus®81.5 ± 3.9
Solid Dispersion 41:4Soluplus®95.1 ± 2.9
Solubility Enhancement using Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension via the anti-solvent precipitation method.

Experimental Workflow:

G cluster_0 Preparation of Nanosuspension cluster_1 Characterization A 1. Dissolve Palonidipine HCl in a suitable organic solvent (e.g., acetone) to form the organic phase. C 3. Inject the organic phase into the aqueous phase under high-speed homogenization. A->C B 2. Dissolve a stabilizer (e.g., Poloxamer 188) in water to form the aqueous phase (anti-solvent). B->C D 4. Evaporate the organic solvent under reduced pressure. C->D E 5. Measure particle size, polydispersity index (PDI), and zeta potential. D->E F 6. Determine the saturation solubility and perform in-vitro dissolution studies. D->F

Caption: Workflow for Nanosuspension Preparation and Characterization.

Quantitative Data (Hypothetical):

Formulation Stabilizer Particle Size (nm) PDI Saturation Solubility (µg/mL)
Pure Palonidipine HCl-> 2000-5.8 ± 0.7
Nanosuspension 1Poloxamer 188 (0.5%)250.4 ± 15.20.2145.3 ± 3.1
Nanosuspension 2Poloxamer 188 (1.0%)185.7 ± 10.80.1858.9 ± 4.5
Nanosuspension 3PVP K30 (0.5%)280.1 ± 18.50.2541.7 ± 2.8
Nanosuspension 4PVP K30 (1.0%)210.6 ± 12.30.2052.1 ± 3.9
Solubility Enhancement using Cyclodextrin Complexation

This protocol details the preparation of a this compound-cyclodextrin inclusion complex using the kneading method.

Experimental Workflow:

G cluster_0 Preparation of Inclusion Complex cluster_1 Characterization A 1. Triturate Palonidipine HCl and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a mortar. B 2. Add a small amount of a water-methanol mixture to form a paste. A->B C 3. Knead the paste for 45 minutes. B->C D 4. Dry the kneaded mass at 45°C until a constant weight is achieved. C->D E 5. Pulverize the dried complex and sieve. D->E F 6. Perform phase solubility studies to determine complexation efficiency. E->F G 7. Conduct in-vitro dissolution studies. E->G

Caption: Workflow for Cyclodextrin Complexation by Kneading.

Quantitative Data (Hypothetical):

Formulation Drug:Cyclodextrin Molar Ratio Cyclodextrin Apparent Solubility (µg/mL)
Pure Palonidipine HCl--5.8 ± 0.7
Complex 11:1β-Cyclodextrin35.2 ± 2.4
Complex 21:1HP-β-Cyclodextrin98.6 ± 5.3
Complex 31:2HP-β-Cyclodextrin152.4 ± 8.1
Physical Mixture1:1HP-β-Cyclodextrin12.1 ± 1.5

Troubleshooting Palonidipine Hydrochloride precipitation in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of Palonidipine Hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after dilution in PBS (pH 7.4)?

A1: The precipitation is most likely due to a pH-dependent solubility issue. This compound is the salt form of a weakly basic parent compound.[1][2]

  • At Acidic pH (e.g., in the stock solution, likely dissolved in DMSO or a dilute acid): The molecule is protonated (ionized), making it more soluble in aqueous solutions.

  • At Neutral to Alkaline pH (e.g., in PBS at pH 7.4): When the acidic stock solution is diluted into the higher pH of PBS, the Palonidipine molecule gets deprotonated, converting to its neutral, "free base" form.[3] This free base form is significantly less water-soluble, causing it to precipitate out of the solution.[4] This is a common phenomenon for weakly basic drugs formulated as hydrochloride salts.[5][6][7]

Q2: I prepared my stock solution in DMSO. Could that be the problem?

A2: While DMSO is an excellent solvent for this compound, the issue arises during the dilution step. When a concentrated DMSO stock is added to a large volume of PBS, the DMSO concentration drops dramatically, and water becomes the primary solvent. If the final pH of the PBS solution is above the drug's pKa, the poorly soluble free base will precipitate. It is recommended to dilute the DMSO stock directly into the final culture medium rather than into PBS as an intermediate step, and ensure rapid mixing.[7]

Q3: What is the pKa of Palonidipine and how does it affect solubility?

A3: The pKa is the pH at which 50% of the drug is in its ionized (protonated, more soluble) form and 50% is in its neutral (free base, less soluble) form. For weakly basic drugs like Palonidipine, solubility is significantly higher at a pH below the pKa.[1] When the solution pH is 2 or more units above the pKa, the drug will be >99% in its poorly soluble free base form, making precipitation highly likely.

Troubleshooting Guide

Issue: White Precipitate Observed Immediately After Diluting Palonidipine HCl Stock into PBS.

This workflow outlines the steps to diagnose and solve the precipitation issue.

G start Precipitation Observed in PBS (pH 7.4) check_ph Primary Cause: pH-Dependent Solubility start->check_ph sol_strategy Solution Strategy: Maintain Drug in Soluble State check_ph->sol_strategy ph_mod Option 1: pH Modification sol_strategy->ph_mod alt_buffer Option 2: Use Alternative Buffer sol_strategy->alt_buffer cosolvent Option 3: Use Co-solvents / Excipients sol_strategy->cosolvent ph_mod_details Lower buffer pH to < 6.0 (Check experimental tolerance) ph_mod->ph_mod_details alt_buffer_details Use HEPES or MES buffer instead of Phosphate buffer alt_buffer->alt_buffer_details cosolvent_details Increase final DMSO concentration or add solubilizers (e.g., Cyclodextrins) cosolvent->cosolvent_details validate Validate New Formulation (Check for cell toxicity, etc.) ph_mod_details->validate alt_buffer_details->validate cosolvent_details->validate end_success Precipitation Resolved validate->end_success

Fig 1. Troubleshooting workflow for Palonidipine HCl precipitation.

Data & Protocols

Table 1: pH-Dependent Solubility of Palonidipine

This table illustrates the dramatic effect of pH on the aqueous solubility of a hypothetical weakly basic drug like Palonidipine HCl.

pH of Aqueous BufferPredominant FormExpected Aqueous Solubility (µg/mL)Observation
4.0Ionized (Protonated)> 1000Clear Solution
5.050% Ionized / 50% Neutral~500Clear Solution
6.0Mostly Neutral (Free Base)~50May become hazy at high conc.
7.0>99% Neutral (Free Base)< 1Precipitation Likely
7.4 (PBS)>99% Neutral (Free Base)< 0.1Heavy Precipitation
Protocol 1: Determining Maximum Soluble Concentration in Different Buffers

This protocol helps identify a suitable buffer system and the maximum working concentration for your experiment.

  • Prepare Buffers: Prepare a set of physiologically relevant buffers such as PBS (pH 7.4), HEPES-buffered saline (pH 7.4), and a citrate-based buffer (pH 6.0).

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Add small aliquots of the DMSO stock solution to each buffer to create a series of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is kept constant and low (e.g., <0.5%).

  • Equilibration: Gently mix the solutions and allow them to equilibrate at the experimental temperature (e.g., 37°C) for 30 minutes.

  • Visual Inspection: Observe each tube for any signs of cloudiness or precipitate against a dark background.

  • Quantification (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes. Carefully collect the supernatant and measure the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

  • Determination: The highest concentration that remains a clear solution is the maximum working soluble concentration for that specific buffer.

Table 2: Solubility in Alternative Vehicle Formulations

For in vivo or challenging in vitro studies, co-solvents or excipients may be required. This table provides examples of alternative formulations.[8][9][10]

Vehicle CompositionFinal Drug Conc. (µM)ObservationSuitability Notes
PBS + 0.5% DMSO10PrecipitateUnsuitable
HEPES-Buffered Saline + 0.5% DMSO 10 Clear Solution Good alternative to PBS[11]
PBS + 5% DMSO10Clear SolutionMay be toxic to some cell lines
PBS + 10% Solutol® HS 1550Clear SolutionCheck for experimental interference
5% DMSO / 40% PEG300 / 55% Water100Clear SolutionSuitable for some in vivo studies
20% Captisol® (a cyclodextrin) in Water100Clear SolutionExcellent for increasing solubility[12]

Signaling Pathway Visualization

While Palonidipine's primary action is on L-type calcium channels and not a signaling pathway, the chemical relationship governing its solubility can be visualized.

G cluster_0 Acidic Environment (pH < pKa) cluster_1 Neutral/Basic Environment (pH > pKa) Pal_H_plus Palonidipine-H⁺ (Protonated Form) Soluble SOLUBLE in Aqueous Solution Pal_H_plus->Soluble High Solubility Pal_Base Palonidipine (Neutral Free Base) Pal_H_plus->Pal_Base + OH⁻ (e.g., adding to PBS) Pal_Base->Pal_H_plus + H⁺ (lowering pH) Insoluble INSOLUBLE Precipitates from Solution Pal_Base->Insoluble Low Solubility

Fig 2. pH-dependent equilibrium of this compound.

References

Technical Support Center: Optimizing Palonidipine Hydrochloride Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Palonidipine Hydrochloride and what is its mechanism of action?

This compound is a dihydropyridine (B1217469) calcium channel blocker. Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels, which are prevalent in various cell types, including vascular smooth muscle and cardiac muscle cells. By blocking these channels, this compound restricts the influx of extracellular calcium into the cells. This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In a cellular context, altering calcium signaling can impact a variety of downstream pathways that regulate cell proliferation, differentiation, and apoptosis.

Q2: How does this compound affect cell viability?

As a calcium channel blocker, this compound can influence cell viability through several mechanisms. Calcium is a crucial second messenger in numerous signaling pathways that control cell cycle progression and survival. By modulating intracellular calcium levels, this compound may interfere with these pathways, potentially leading to cell cycle arrest or the induction of apoptosis. For instance, dihydropyridine calcium channel blockers have been shown to affect the Reactive Oxygen Species (ROS)-Mitogen-Activated Protein Kinase (MAPK) pathway, which is known to play a role in cell proliferation.[1][2]

Q3: What is a suitable starting concentration range for this compound in a cell viability assay?

While specific optimal concentrations for this compound in cell viability assays are not extensively documented, data from similar dihydropyridine calcium channel blockers can provide a starting point. For example, studies with amlodipine (B1666008) have used concentrations around 3 µM to observe effects on cell proliferation.[2] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

Q4: Which cell viability assay is recommended for use with this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[3][4] This assay is suitable for adherent and suspension cells and can be performed in a 96-well plate format, making it amenable to high-throughput screening.[3] However, it is important to be aware of potential interferences. Other suitable assays include the XTT, WST-1, and ATP-based luminescence assays.

Troubleshooting Guide for MTT Assays with this compound

This guide addresses common issues that may arise when using this compound in MTT and other related cell viability assays.

Problem Potential Cause Recommended Solution
High background absorbance in control wells - Contamination of media or reagents with bacteria or yeast. - Phenol (B47542) red in the culture medium interfering with absorbance readings. - Direct reduction of MTT by this compound or the solvent (e.g., DMSO).- Ensure sterile technique throughout the experiment. - Use phenol red-free medium for the assay. - Run a "no-cell" control with this compound at the highest concentration to check for direct MTT reduction. Subtract this background absorbance from all readings.[3][5]
Low absorbance readings across the plate - Insufficient number of cells seeded. - Low metabolic activity of the cells. - Incomplete solubilization of formazan (B1609692) crystals. - Short incubation time with MTT reagent.- Optimize cell seeding density to ensure readings are within the linear range of the assay. - Ensure cells are in the logarithmic growth phase. - After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle mixing or shaking.[5] - Increase the MTT incubation time (typically 2-4 hours).[3]
High variability between replicate wells - Uneven cell seeding. - "Edge effect" in the 96-well plate due to evaporation. - Inaccurate pipetting of reagents.- Thoroughly mix the cell suspension before and during plating. - Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. - Calibrate pipettes regularly and use a multichannel pipette for adding reagents where possible.
Unexpected dose-response curve (e.g., increased viability at high concentrations) - Interference of this compound with the MTT assay chemistry. - Precipitation of the compound at high concentrations.- Perform a cell-free assay to check for direct interaction between the compound and MTT. - Visually inspect the wells for any precipitate. If present, consider using a different solvent or reducing the highest concentration tested. - Confirm results with an alternative viability assay that has a different readout (e.g., ATP-based assay).[6]

Experimental Protocols

Protocol for Determining the IC50 of this compound using MTT Assay

This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell control" (medium only) for background measurement.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[5]

    • Add 100 µL of MTT solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate cell_prep->seed_cells drug_prep Prepare Palonidipine HCl Dilutions add_drug Add Drug Dilutions drug_prep->add_drug incubate_attach Incubate for 24h (Attachment) seed_cells->incubate_attach incubate_attach->add_drug incubate_treat Incubate for Treatment Period add_drug->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway palonidipine This compound ltcc L-type Calcium Channel palonidipine->ltcc Inhibits ca_influx Ca2+ Influx ltcc->ca_influx int_ca Intracellular [Ca2+] ca_influx->int_ca ros ROS Production int_ca->ros Modulates mapk MAPK/ERK Pathway ros->mapk Activates proliferation Cell Proliferation mapk->proliferation Promotes apoptosis Apoptosis mapk->apoptosis Inhibits

Caption: Simplified signaling pathway of this compound's effect on cell viability.

troubleshooting_tree start Inconsistent MTT Results? high_bg High Background? start->high_bg Yes low_signal Low Signal? start->low_signal No check_contam Check for Contamination high_bg->check_contam Yes use_phenol_free Use Phenol Red-Free Medium high_bg->use_phenol_free Yes no_cell_control Run No-Cell Control high_bg->no_cell_control Yes high_var High Variability? low_signal->high_var No opt_seed Optimize Seeding Density low_signal->opt_seed Yes inc_incubate Increase Incubation Time low_signal->inc_incubate Yes ensure_sol Ensure Complete Solubilization low_signal->ensure_sol Yes mix_cells Ensure Homogeneous Cell Suspension high_var->mix_cells Yes avoid_edge Avoid Edge Effect high_var->avoid_edge Yes cal_pipettes Calibrate Pipettes high_var->cal_pipettes Yes

Caption: Troubleshooting decision tree for MTT assays.

References

Palonidipine Hydrochloride Degradation Product Analysis by LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals analyzing Palonidipine Hydrochloride and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of this compound.

Q1: Why am I observing poor peak shape (tailing or fronting) for Palonidipine?

A: Poor peak shape can result from several factors.[1] Consider the following solutions:

  • Column Overload: The concentration of your sample may be too high. Try diluting the sample and reinjecting.

  • Secondary Silanol (B1196071) Interactions: Palonidipine has basic nitrogen groups that can interact with acidic silanol groups on the column packing material, causing peak tailing.

    • Solution 1: Use a base-deactivated column or a column with end-capping.

    • Solution 2: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., using formic acid) to ensure the analyte is consistently protonated.[2]

  • Contamination: Contaminants on the column or in the sample can interfere with peak shape.[1] Ensure proper sample clean-up and periodically flush the column.

Q2: I am seeing significant shifts in retention time between injections. What is the cause?

A: Retention time shifts are often related to the liquid chromatography (LC) system or mobile phase instability.[1][3]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods. A common practice is to equilibrate for at least 10 column volumes.[4]

  • Mobile Phase Changes: The pH or composition of your mobile phase may be inconsistent. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1]

  • Pump Performance: Fluctuations in pump pressure can indicate issues with check valves, seals, or air bubbles in the system, all of which affect flow rate consistency.[4] Purge the pumps to remove any trapped air.

Q3: My signal intensity for Palonidipine is low or inconsistent. How can I improve it?

A: Low sensitivity can be an issue with either the LC separation or the mass spectrometer (MS) source.[3]

  • Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from salts, non-volatile buffers, and sample matrix components. This can suppress the signal.[1] Regularly clean the ion source, capillary, and ion optics.

  • Suboptimal Ionization: Palonidipine, with its basic functional groups, ionizes well in positive ESI mode as a protonated molecule ([M+H]+).[2] Ensure your mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of Palonidipine.[2] Improve sample preparation (e.g., using solid-phase extraction) or adjust the chromatography to separate Palonidipine from the interfering matrix components.

Q4: I am detecting a peak with a mass of [M-2H+]+. What is this?

A: This corresponds to the oxidized pyridine (B92270) derivative of Palonidipine. Dihydropyridine (B1217469) compounds like Palonidipine are known to be susceptible to oxidation, which results in the aromatization of the dihydropyridine ring to a pyridine ring.[5][6][7] This process involves the loss of two hydrogen atoms and leads to a complete loss of pharmacological activity.[5][6] This degradation is particularly common under photolytic (light-induced) stress.[5][7]

Q5: How can I differentiate between Palonidipine and its main pyridine degradant?

A:

  • By Mass (MS): The pyridine degradant will have a mass-to-charge ratio (m/z) that is 2 Da lower than the parent drug. For Palonidipine (C29H34FN3O6, Monoisotopic Mass: ~539.24 Da), the primary ion in positive mode is [M+H]+ at m/z ~540.25.[8] The pyridine derivative (C29H32FN3O6) would appear at m/z ~538.23.

  • By Retention Time (LC): The pyridine derivative is typically more polar and will likely have a different retention time on a reversed-phase column compared to the parent drug. The exact elution order depends on the specific chromatographic conditions.

Experimental Protocol: Stability-Indicating LC-MS Method

This section provides a general methodology for the analysis of this compound and its degradation products. This protocol should be optimized for your specific instrumentation and application.

1. Sample Preparation (For Forced Degradation Studies)

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Mix stock solution with 3% H2O2 at room temperature.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) or sunlight.

  • Thermal Degradation: Heat the solid drug powder in an oven at 80°C.

  • Working Samples: Before injection, neutralize the acidic and basic samples, and dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

2. Liquid Chromatography (LC) Conditions

Parameter Recommended Setting
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B, and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Column Temperature 35°C

| Injection Volume | 5 µL |

3. Mass Spectrometry (MS) Conditions

Parameter Recommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (m/z 100-800) and Targeted MS/MS
Capillary Voltage 3.5 kV
Source Temperature 120°C[9]
Desolvation Temp. 350°C[9]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation |

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios for Palonidipine and its primary oxidation product.

CompoundChemical FormulaMolecular Wt. (Da)Expected [M+H]+ (m/z)Notes
PalonidipineC29H34FN3O6539.6[10]540.25Parent Drug
Pyridine DerivativeC29H32FN3O6537.6538.23Primary oxidation/photodegradation product

Visualizations

The following diagrams illustrate the experimental workflow and a key degradation pathway for Palonidipine.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Forced Apply Stress Conditions (Acid, Base, Oxidative, Light) Stock->Forced Dilute Neutralize & Dilute to 10 µg/mL Forced->Dilute Inject Inject Sample Dilute->Inject Separate LC Separation (C18 Gradient) Inject->Separate Detect MS Detection (ESI+, Full Scan & MS/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Degradants (Mass & Fragmentation) Integrate->Identify Quantify Quantify & Report Identify->Quantify

Caption: LC-MS experimental workflow for forced degradation analysis.

G Parent Palonidipine (1,4-Dihydropyridine) m/z = 540.25 [M+H]+ Oxidized Pyridine Derivative m/z = 538.23 [M-2H+H]+ Parent->Oxidized Oxidation / Light (-2H) Hydrolyzed_Ester1 Ester Hydrolysis Product 1 Parent->Hydrolyzed_Ester1 Acid/Base Hydrolysis Hydrolyzed_Ester2 Ester Hydrolysis Product 2 Parent->Hydrolyzed_Ester2 Acid/Base Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Ensuring the Stability of Palonidipine Hydrochloride During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Palonidipine Hydrochloride during storage. By understanding the potential degradation pathways and implementing proper handling and storage procedures, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other dihydropyridine (B1217469) derivatives, is susceptible to degradation through several mechanisms. The primary factors to control are exposure to light (photodegradation), humidity (hydrolysis), and high temperatures. Oxidative degradation can also occur. It is crucial to store the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Q2: What are the visible signs of this compound degradation?

A2: While chemical degradation is often not visible, any change in the physical appearance of the powder, such as discoloration (e.g., yellowing), clumping, or an unusual odor, may indicate degradation. However, the absence of these signs does not guarantee stability. Chemical analysis, such as HPLC, is necessary to confirm the purity and integrity of the compound.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light. It is advisable to store it in a refrigerator or a freezer at controlled temperatures. Storing with a desiccant can help to mitigate hydrolysis.

Q4: How long can I store this compound?

A4: The shelf-life of this compound depends on the storage conditions. For long-term storage, it is recommended to keep it in a freezer. For routine laboratory use, storing it in a refrigerator is generally sufficient for shorter periods. Always refer to the manufacturer's certificate of analysis and re-analyze the compound if it has been stored for an extended period or if there are any doubts about its purity.

Q5: Are there any known incompatibilities with common excipients?

A5: While specific compatibility studies for this compound are not extensively published, studies on similar dihydropyridine compounds suggest potential incompatibilities with excipients that are hygroscopic, have a high water content, or contain reactive functional groups. It is recommended to perform compatibility studies with your specific formulation excipients.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Review storage conditions (light, temperature, humidity). 2. Prepare fresh solutions and re-analyze. 3. Perform forced degradation studies to identify potential degradation products.
Poor reproducibility of experimental results Inconsistent purity of the compound due to ongoing degradation.1. Re-qualify the stored this compound using a validated analytical method. 2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure of the bulk material.
Change in physical appearance of the solid Significant degradation has likely occurred.1. Do not use the material. 2. Obtain a new, certified batch of the compound. 3. Review and improve storage and handling procedures for the new batch.

Degradation Profile under Forced Conditions (Data from Structurally Related Dihydropyridines)

The following table summarizes the degradation behavior of dihydropyridine compounds structurally similar to this compound under various stress conditions. This data can serve as a guide for designing stability studies for this compound.

Stress Condition Typical Degradation (%) Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl) 5 - 15%Hydrolysis of ester groups, oxidation of the dihydropyridine ring.
Alkaline Hydrolysis (e.g., 0.1 N NaOH) 10 - 50%Hydrolysis of ester groups.
Oxidative (e.g., 3-30% H₂O₂) 15 - 30%Oxidation of the dihydropyridine ring to the pyridine (B92270) analogue.
Thermal (e.g., 60-80°C) 5 - 10%General decomposition.
Photolytic (e.g., UV/Vis light) 10 - 20%Oxidation of the dihydropyridine ring to the pyridine analogue.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol)

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for similar compounds. Method optimization and validation are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 230-240 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute to a known concentration within the linear range of the assay.

  • Sample Solution: Prepare samples by dissolving the test material in the same solvent as the standard solution to a similar concentration.

4. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified time. Neutralize before injection.

  • Alkaline Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature or heat gently for a specified time. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in a solution of 3-30% hydrogen peroxide and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of the drug to UV and/or visible light.

5. Analysis:

  • Inject the prepared standard, undegraded sample, and stressed samples into the HPLC system.

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

A This compound (Dihydropyridine Ring) B Oxidized Product (Pyridine Ring) A->B Oxidation (Light, H₂O₂) C Hydrolyzed Product (Ester Cleavage) A->C Hydrolysis (Acid/Base, Moisture)

Caption: Potential degradation pathways of this compound.

A Obtain Palonidipine HCl B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D E Method Validation (Specificity, Linearity, Precision, Accuracy) D->E F Routine Stability Testing E->F

Caption: Experimental workflow for stability testing.

rect_node rect_node A Unexpected HPLC Peaks? B Check Storage Conditions (Light, Temp, Humidity) A->B Yes F Problem Resolved A->F No C Prepare Fresh Solution B->C D Peaks Still Present? C->D E Re-qualify Compound Purity D->E Yes D->F No

Caption: Troubleshooting decision tree for unexpected HPLC results.

Minimizing off-target effects of Palonidipine Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of Palonidipine Hydrochloride in experimental settings. Given the limited publicly available data specific to this compound, this guide leverages established knowledge of the dihydropyridine (B1217469) class of L-type calcium channel blockers to which it belongs.

Troubleshooting Guide: Minimizing Off-Target Effects

When experimental results are inconsistent or suggest off-target effects, consult the following table for potential causes and mitigation strategies.

Observed Issue Potential Cause (Off-Target Effect) Recommended Mitigation Strategy Experimental Controls
Unexpected changes in cell viability unrelated to calcium influx Interaction with other ion channels (e.g., K+ or Na+ channels) or cellular receptors.Perform a dose-response curve to identify the lowest effective concentration. Use a more selective L-type calcium channel blocker as a control.- Test a structurally unrelated L-type calcium channel blocker.- Use a positive control known to induce the off-target effect.- Employ cells with knocked-down or knocked-out potential off-target proteins.
Variable responses across different cell types Differential expression of L-type calcium channel subtypes or off-target proteins.Characterize the expression profile of calcium channel subunits and potential off-target receptors in the experimental cell lines.- Use cell lines with defined and consistent expression of the target channel.- Compare results with a primary cell line known to express the target endogenously.
Inconsistent results in vivo (e.g., unexpected cardiovascular effects) Lack of specificity for vascular smooth muscle L-type calcium channels, affecting cardiac or neuronal channels.Select an animal model with well-characterized cardiovascular physiology. Monitor physiological parameters beyond the primary endpoint (e.g., heart rate, blood pressure).- Compare with a dihydropyridine known for high vascular selectivity.- Use telemetry to continuously monitor cardiovascular parameters in conscious animals.
Observed effects at odds with known L-type calcium channel blockade Activation of compensatory signaling pathways.Conduct time-course experiments to distinguish primary from secondary effects. Utilize inhibitors for suspected compensatory pathways.- Western blot or qPCR to probe for activation of known signaling molecules.- Use of specific inhibitors for pathways like the renin-angiotensin system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dihydropyridine derivative, and as such, its primary mechanism of action is the blockade of L-type voltage-gated calcium channels.[1] These channels are crucial for calcium influx into vascular smooth muscle cells, leading to vasodilation.[2] Dihydropyridines are generally more selective for vascular smooth muscle than for cardiac tissue.[1]

Q2: What are the potential off-target effects of dihydropyridine calcium channel blockers like this compound?

While generally selective for L-type calcium channels, dihydropyridines may exhibit off-target effects, including:

  • Interaction with other ion channels: At higher concentrations, they may interact with other voltage-gated ion channels, such as sodium and potassium channels.

  • Effects on different L-type calcium channel isoforms: The selectivity for different Cav1.x channel isoforms can vary, potentially leading to effects in non-target tissues like the brain or endocrine glands.

  • Modulation of other receptors: Some studies on related compounds suggest potential interactions with other receptor systems, although this is not a primary characteristic of the class.

Q3: How can I confirm that the observed effects in my experiment are due to on-target L-type calcium channel blockade?

To validate on-target activity, consider the following experimental approaches:

  • Use of control compounds: Compare the effects of this compound with other well-characterized L-type calcium channel blockers (e.g., nifedipine, amlodipine) and a negative control (an inactive structural analog, if available).

  • Rescue experiments: After treatment with this compound, attempt to rescue the phenotype by artificially increasing intracellular calcium levels using a calcium ionophore.

  • Electrophysiology: Directly measure the effect of this compound on L-type calcium currents using patch-clamp techniques.[3]

  • Knockdown/Knockout models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the L-type calcium channel alpha subunit (Cav1.2) and assess if the effect of this compound is diminished.

Q4: What are the recommended starting concentrations for in vitro experiments?

For in vitro studies, it is advisable to start with a concentration range that brackets the reported IC50 or EC50 values for other dihydropyridines, if data for this compound is unavailable. A typical starting range might be from 1 nM to 10 µM. A dose-response curve is essential to determine the optimal concentration for maximizing on-target effects while minimizing off-target activity.

Q5: Are there specific experimental conditions to be aware of when working with this compound?

Yes, consider the following:

  • Solubility: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your experimental medium. Always include a vehicle control in your experiments.

  • Stability: Dihydropyridines can be light-sensitive. Protect your compound and experimental setup from light to prevent degradation.

  • Protein binding: The presence of serum in cell culture media can affect the free concentration of the compound. Consider this when comparing results from serum-free and serum-containing experiments.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Aortic Ring Vasodilation Assay

This protocol is a standard method to assess the on-target activity of this compound on vascular smooth muscle.[3]

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rodent (e.g., rat or mouse) and place it in cold Krebs-Henseleit (K-H) buffer.

  • Ring Mounting: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Contraction: Induce contraction of the aortic rings with a high-potassium solution (e.g., 60 mM KCl) or a vasoconstrictor like phenylephrine.

  • Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Record the changes in tension and calculate the percentage of relaxation for each concentration. Plot a dose-response curve to determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibitory effect of this compound on L-type calcium channels.

  • Cell Culture: Use a cell line that endogenously expresses L-type calcium channels (e.g., A7r5 smooth muscle cells) or a cell line heterologously expressing the channel (e.g., HEK293 cells transfected with Cav1.2).

  • Patch-Clamp Recording: Perform whole-cell voltage-clamp recordings. Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing barium as the charge carrier to enhance the calcium channel currents.

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium channel currents.

  • Drug Perfusion: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition. Determine the IC50 from the resulting concentration-response curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (On-Target) Depolarization->L_type_Ca_Channel Activates Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Other_Ion_Channels Other Ion Channels (Potential Off-Target) Off_Target_Effect Off-Target Effect Other_Ion_Channels->Off_Target_Effect Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to Palonidipine_HCl Palonidipine HCl Palonidipine_HCl->L_type_Ca_Channel Blocks Palonidipine_HCl->Other_Ion_Channels May Interact

Caption: On- and potential off-target signaling of Palonidipine HCl.

Experimental_Workflow cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Experimental Question and Hypothesis B Literature Review: Palonidipine & Dihydropyridines A->B C Select Appropriate Model (Cell line, Animal) B->C D Determine Concentration Range C->D E Perform Dose-Response Curve D->E F Conduct Primary Experiment with Controls E->F G Monitor for Unexpected Phenotypes F->G H Analyze On-Target Effects G->H I Investigate Off-Target Observations G->I J Validate with Orthogonal Assays (e.g., Patch-clamp) H->J I->J K Refine Protocol or Re-evaluate Hypothesis J->K

Caption: Workflow for minimizing and identifying off-target effects.

References

Technical Support Center: Palonidipine Hydrochloride In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Palonidipine Hydrochloride in vitro. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges during experimentation, with a focus on the critical role of pH in ensuring optimal drug activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing a stock solution of this compound?

Q2: How does the pH of the cell culture medium affect the activity of this compound?

A2: The pH of your experimental medium can significantly impact the activity of this compound in several ways. Changes in pH can alter the ionization state of the drug, which may affect its ability to cross cell membranes and interact with its target, the L-type calcium channels.[3] Furthermore, the stability of the compound in the culture medium could be pH-dependent. It is crucial to maintain a stable and consistent pH in your in vitro assays to ensure reproducible results.

Q3: What are the signs of poor this compound solubility or precipitation in my experiment?

A3: Visual indicators of poor solubility include the appearance of a cloudy or hazy solution, visible particulate matter, or a crystalline precipitate. This can occur when preparing stock solutions or upon dilution into your experimental buffer or cell culture medium. If you observe any of these signs, it is a strong indication that the pH and/or solvent conditions are not optimal for maintaining the drug in solution.

Q4: Can I use standard cell culture media like DMEM or RPMI-1640 with this compound?

A4: Yes, standard cell culture media can be used. However, be aware that these media are typically buffered with a bicarbonate-CO2 system and have a physiological pH of around 7.2-7.4. While this is the physiological norm for cells, it may not be the optimal pH for this compound's activity or stability over longer incubation periods. If you suspect pH-related issues are affecting your results, consider using buffers with stronger buffering capacity in the physiological range, such as HEPES, in addition to the bicarbonate system.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent drug activity 1. pH of the experimental buffer is suboptimal: The ionization state of this compound may be unfavorable for target binding. 2. Drug precipitation: The compound may not be fully dissolved at the experimental pH.1. Perform a pH-activity curve: Test the activity of this compound across a range of pH values (e.g., 6.5, 7.0, 7.4, 7.8) to determine the optimal condition for your specific assay. 2. Visually inspect for precipitation: Before adding to cells, ensure the final drug solution is clear. If precipitation is observed, adjust the pH of your buffer or consider using a co-solvent.
High variability between experimental replicates 1. Inconsistent pH across wells or plates: Minor fluctuations in CO2 levels or evaporation can alter the pH of the medium. 2. Drug degradation: The stability of this compound may be compromised at the experimental pH over the duration of the assay.1. Use a well-buffered medium: Supplement your medium with a buffer like HEPES (10-25 mM) to maintain a stable pH. 2. Assess drug stability: Prepare your drug dilutions fresh for each experiment. If long incubation times are necessary, conduct a stability study of this compound at your experimental pH and temperature.
Difficulty dissolving the compound Initial solvent is inappropriate or the aqueous buffer pH is too high. 1. Use an appropriate organic solvent: Start by dissolving this compound in a small volume of a suitable organic solvent like DMSO. 2. Acidify the aqueous buffer: For subsequent dilutions, use a buffer with a slightly acidic to neutral pH. Perform serial dilutions to avoid shocking the compound with a large pH change.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

This protocol provides a framework for determining the optimal pH for this compound's inhibitory activity on L-type calcium channels in a cell-based assay.

1. Cell Culture:

  • Culture a suitable cell line endogenously expressing or overexpressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with CACNA1C).

  • Plate the cells in appropriate multi-well plates and allow them to adhere and grow to the desired confluency.

2. Preparation of Buffers and Drug Solutions:

  • Prepare a series of experimental buffers with different pH values (e.g., 6.5, 7.0, 7.4, 7.8). Ensure these buffers are iso-osmotic and compatible with your cell line. The addition of HEPES can help stabilize the pH.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • On the day of the experiment, prepare a dilution series of this compound in each of the different pH buffers.

3. Calcium Influx Assay:

  • Wash the cells with a baseline buffer.

  • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells again to remove excess dye.

  • Pre-incubate the cells with the different concentrations of this compound in the various pH buffers for a predetermined amount of time.

  • Stimulate calcium influx using a depolarizing agent (e.g., high potassium solution) or an L-type calcium channel agonist (e.g., Bay K8644).

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

4. Data Analysis:

  • For each pH value, plot the fluorescence response against the concentration of this compound.

  • Calculate the IC50 value (the concentration of drug that causes 50% inhibition) at each pH.

  • The pH that results in the lowest IC50 value is considered the optimal pH for this compound activity in this assay.

Data Presentation: pH-Dependent Activity of this compound

Use the following table to summarize your findings from the pH optimization experiment.

Buffer pHIC50 of this compound (nM)Maximum Inhibition (%)
6.5
7.0
7.4
7.8

Visualizations

Signaling Pathway of this compound

Palonidipine_Signaling_Pathway Palonidipine Palonidipine Hydrochloride L_type_Ca_Channel L-type Calcium Channel Palonidipine->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Leads to Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Activates

Caption: Mechanism of action of this compound.

Experimental Workflow for pH Optimization

Experimental_Workflow start Start: Plate Cells prepare_buffers Prepare Buffers (pH 6.5, 7.0, 7.4, 7.8) start->prepare_buffers load_dye Load Cells with Calcium Indicator Dye start->load_dye prepare_drug Prepare Palonidipine HCl Dilution Series in each Buffer prepare_buffers->prepare_drug pre_incubate Pre-incubate Cells with Drug Solutions at Different pH prepare_drug->pre_incubate load_dye->pre_incubate stimulate Stimulate Calcium Influx pre_incubate->stimulate measure Measure Fluorescence stimulate->measure analyze Analyze Data: Calculate IC50 at each pH measure->analyze end End: Determine Optimal pH analyze->end

Caption: Workflow for determining the optimal pH for this compound activity.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent or Low Drug Activity? check_solubility Is the Drug Solution Clear? start->check_solubility Yes check_ph Is the Buffer pH Optimal and Stable? check_solubility->check_ph Yes solution_solubility Action: Adjust Solvent or Buffer pH for Dissolution check_solubility->solution_solubility No solution_ph Action: Perform pH Optimization Experiment (Protocol 1) check_ph->solution_ph No solution_buffer Action: Use HEPES-buffered Medium check_ph->solution_buffer Unsure

Caption: A logical approach to troubleshooting common issues.

References

Technical Support Center: Palonidipine Hydrochloride Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Palonidipine Hydrochloride in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound might interfere with our fluorescence-based assays?

A1: Like many small molecules, this compound could potentially interfere with fluorescence-based assays through two main mechanisms:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at wavelengths that overlap with your assay's fluorophore. This can lead to a false-positive or an artificially high signal.[1][2]

  • Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of your assay's fluorophore. This prevents the fluorophore from being efficiently excited or its emitted light from being detected, resulting in a false-negative or an artificially low signal.[1][3]

Q2: We are observing a high number of hits with this compound in our high-throughput screening (HTS) campaign. Should we be concerned about assay interference?

A2: A high hit rate for a single compound or a specific structural class across various targets should be viewed with caution. This pattern can be an indicator of assay interference rather than specific biological activity.[3] It is crucial to perform counter-screens and orthogonal assays to rule out artifacts before dedicating resources to further development.

Q3: How can we proactively determine if this compound will interfere with our specific fluorescent assay?

A3: Before starting a large-scale screening campaign, it is advisable to perform a pre-screen or an interference assay. This involves running the compound in your assay in the absence of the biological target or other key components to assess its intrinsic fluorescence or quenching properties at the assay's specific wavelengths.

Troubleshooting Guides

Problem 1: Increased fluorescence signal in the presence of this compound, even in no-enzyme/no-target controls.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Measure Compound Autofluorescence:

    • Prepare a plate with wells containing only the assay buffer and another set with the buffer and this compound at the highest concentration used in your screen.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • A significantly higher signal in the wells with the compound compared to the buffer-only wells indicates autofluorescence.[3]

  • Spectral Scan:

    • Perform a full excitation and emission scan of this compound to identify its optimal excitation and emission wavelengths. This will help determine the extent of spectral overlap with your assay's fluorophore.

  • Mitigation Strategies:

    • Use a Red-Shifted Fluorophore: Interference from autofluorescent compounds is often more pronounced at lower wavelengths. Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often mitigate this issue.[4]

    • Time-Resolved Fluorescence (TRF): If available, TRF assays can be used. These assays have a delay between excitation and emission detection, which allows the short-lived fluorescence from interfering compounds to decay before measurement.[2]

    • Background Subtraction: For moderate autofluorescence, you can subtract the signal from control wells containing the compound but lacking a key assay component (e.g., enzyme or substrate).

Problem 2: Decreased fluorescence signal with increasing concentrations of this compound, suggesting inhibition, but the dose-response curve is unusually steep or non-sigmoidal.

Possible Cause: Fluorescence quenching or inner filter effect.

Troubleshooting Steps:

  • Assess Quenching Effect:

    • In separate wells, add your assay's fluorescent probe at its final concentration along with a serial dilution of this compound.

    • Measure the fluorescence signal. A dose-dependent decrease in the signal in the absence of the biological target indicates quenching.[3]

  • Absorbance Scan:

    • Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore is a strong indicator of a potential inner filter effect.

  • Mitigation Strategies:

    • Reduce Fluorophore Concentration: If possible, lowering the concentration of the fluorescent probe can sometimes reduce the inner filter effect.

    • Use a Different Assay Format: Consider an orthogonal assay with a different detection method, such as an absorbance-based or luminescence-based assay, to confirm the activity of this compound.[1]

    • Biochemical Confirmation: If the primary assay is cell-based, use a downstream biochemical assay to confirm the biological activity. For instance, if you are measuring changes in a reporter gene, you could validate hits by measuring changes in target mRNA levels using qPCR.[3]

Data Presentation

Table 1: Hypothetical Autofluorescence Data for this compound

SampleMean Fluorescence Intensity (RFU)Standard DeviationSignal-to-Background
Buffer Only5051.0
This compound (10 µM) in Buffer5002510.0
Assay Fluorophore (10 nM) in Buffer200010040.0
Assay Fluorophore + this compound245012049.0

Table 2: Hypothetical Quenching Data for this compound

This compound (µM)Mean Fluorescence Intensity of Probe (RFU)% Quenching
050000%
1450010%
5300040%
10150070%
5050090%

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Plate Preparation: In a microplate identical to the one used for your primary assay, prepare the following wells:

    • Blank: Assay buffer only.

    • Compound Control: Assay buffer + this compound at the screening concentration.

  • Incubation: Incubate the plate under the same conditions as your primary assay (e.g., temperature, time).

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths of your primary assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the average fluorescence of the compound control wells. A high net signal indicates autofluorescence.

Protocol 2: Orthogonal Assay Confirmation using Absorbance

  • Assay Setup: If your primary assay measures the inhibition of an enzyme that produces a fluorescent product, consider an orthogonal assay where the enzyme's activity is monitored by the disappearance of a substrate that absorbs light at a specific wavelength.

  • Compound Titration: Prepare a dose-response curve for this compound in this new absorbance-based assay format.

  • Data Analysis: Compare the IC50 value obtained from the absorbance assay with the IC50 from the primary fluorescence assay. A significant discrepancy may suggest that the results from the primary screen were due to assay interference.

Visualizations

autofluorescence_pathway cluster_excitation Excitation Light Source cluster_assay Assay Well cluster_detection Detector Excitation Excitation Fluorophore Fluorophore Excitation->Fluorophore Excites Palonidipine_HCl Palonidipine HCl Excitation->Palonidipine_HCl Excites Detected_Signal Artificially High Fluorescence Fluorophore->Detected_Signal Emits Signal Palonidipine_HCl->Detected_Signal Emits Interfering Signal (Autofluorescence)

Caption: Autofluorescence interference pathway.

quenching_workflow cluster_excitation Excitation Light Source cluster_assay Assay Well cluster_detection Detector Excitation Excitation Fluorophore Fluorophore Excitation->Fluorophore Reduced Excitation Palonidipine_HCl Palonidipine HCl (Quencher) Excitation->Palonidipine_HCl Absorbs Light Detected_Signal Artificially Low Fluorescence Fluorophore->Detected_Signal Reduced Emission

Caption: Fluorescence quenching mechanism.

troubleshooting_flowchart A Unexpected Result with This compound B Is the signal unexpectedly high? A->B C Is the signal unexpectedly low? A->C B->C No D Suspect Autofluorescence B->D Yes E Suspect Quenching C->E Yes I No Interference Detected C->I No F Run Autofluorescence Check (Compound in buffer) D->F G Run Quenching Check (Compound + Fluorophore) E->G H Interference Confirmed F->H Signal >> Blank F->I Signal ≈ Blank G->H Signal decreases with compound concentration G->I Signal is stable J Consider Orthogonal Assay or Red-Shifted Fluorophore H->J

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Palonidipine Hydrochloride Demonstrates Superior Vasorelaxant Potency Over Nifedipine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals that Palonidipine Hydrochloride, a dihydropyridine (B1217469) derivative, exhibits significantly greater potency as a vasodilator compared to the widely used calcium channel blocker, nifedipine (B1678770). Experimental evidence from in vitro studies on vascular smooth muscle indicates that this compound is approximately 16.7 times more potent than nifedipine in inducing relaxation of potassium-induced contractions in isolated rat aorta[1].

This guide provides a detailed comparison of the potency of this compound and nifedipine, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Potency Comparison

The comparative potency of this compound (also known as TC-81) and nifedipine has been quantified based on their half-maximal inhibitory concentration (IC50) in in vitro vasodilation assays.

CompoundTissueMethod of ContractionIC50 (approx.)Relative PotencyReference
This compound (TC-81) Isolated Rat AortaHigh K+~0.24 nM16.7x Nifedipine[1]
Nifedipine Isolated Rat AortaCa2+-induced (in depolarized tissue)4.1 nM1x
Nifedipine Rabbit AortaK+ and Ca2+-induced3.0 nM-[2]

Note: The IC50 for this compound was calculated based on the reported 16.7-fold higher potency compared to nifedipine in the same experimental setup[1]. The IC50 values for nifedipine are from comparable studies on aortic smooth muscle.

Mechanism of Action: L-type Calcium Channel Blockade

Both this compound and nifedipine are dihydropyridine calcium channel blockers. Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. By blocking the influx of extracellular calcium, these drugs prevent the activation of the contractile machinery, leading to vasodilation and a subsequent reduction in blood pressure.

cluster_membrane Cell Membrane L_type L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Depolarization Depolarization Depolarization->L_type opens Contraction Smooth Muscle Contraction Ca_influx->Contraction Palonidipine_Nifedipine Palonidipine HCl Nifedipine Palonidipine_Nifedipine->L_type blocks

Signaling pathway of dihydropyridine calcium channel blockers.

Experimental Protocols

The potency of this compound and nifedipine was determined using a standard in vitro pharmacology assay involving the measurement of isometric contractions of isolated arterial rings.

Protocol: K+-induced Contraction in Isolated Rat Aorta

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a cold, oxygenated physiological salt solution (PSS).

    • The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

    • The endothelial layer may be removed by gentle rubbing of the intimal surface.

  • Mounting and Equilibration:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with the PSS being replaced every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, the aortic rings are contracted by replacing the normal PSS with a high potassium (e.g., 60-80 mM KCl) depolarizing solution. This induces a sustained contraction by opening voltage-gated L-type calcium channels.

  • Drug Administration and Potency Determination:

    • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (this compound or nifedipine) are added to the organ bath.

    • The relaxant effect of each concentration is recorded as a percentage of the maximal contraction induced by the high K+ solution.

    • A concentration-response curve is plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision from Rat Ring_Preparation Cut into Rings Aorta_Excision->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Contraction Induce Contraction (High K⁺) Equilibration->Contraction Drug_Addition Cumulative Drug Addition Contraction->Drug_Addition Record_Relaxation Record Relaxation Drug_Addition->Record_Relaxation Plot_Curve Plot Concentration- Response Curve Record_Relaxation->Plot_Curve Calculate_IC50 Calculate IC₅₀ Plot_Curve->Calculate_IC50

Experimental workflow for determining vasorelaxant potency.

Conclusion

The available in vitro data strongly suggest that this compound is a more potent L-type calcium channel blocker than nifedipine in terms of its vasodilatory effects on aortic smooth muscle. This enhanced potency may have implications for its therapeutic efficacy and dosing in the treatment of hypertension and angina. Further clinical studies are warranted to fully elucidate the comparative clinical profile of these two dihydropyridine derivatives.

References

Comparative Analysis of Palonidipine Hydrochloride and Amlodipine: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis between Palonidipine Hydrochloride and amlodipine (B1666008) is not feasible at this time due to a significant lack of publicly available scientific literature, clinical trial data, and detailed pharmacological information for this compound. While amlodipine is a widely studied and prescribed calcium channel blocker with a vast body of evidence supporting its use, this compound appears to be a compound with limited available data in the public domain, hindering a direct and meaningful comparison of their performance, efficacy, and safety profiles.

This compound: Limited Available Information

Searches of scientific databases and regulatory agency websites have yielded minimal information on this compound. The primary available data is limited to its basic chemical properties.

Chemical Identity:

PropertyInformation
Chemical Name 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride[1]
Molecular Formula C29H35ClFN3O6[1]
Molecular Weight 576.1 g/mol [1]
Synonyms TC 81, TC-81[1]

Beyond these fundamental chemical descriptors, there is a notable absence of published studies detailing its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy in treating hypertension or other cardiovascular conditions, and its safety profile in human subjects. Without this critical information, a comparison against a well-established drug like amlodipine cannot be conducted.

Amlodipine: A Comprehensive Overview

In contrast to this compound, amlodipine is a third-generation dihydropyridine (B1217469) calcium channel blocker with extensive documentation of its pharmacological properties and clinical utility.

Mechanism of Action

Amlodipine exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1] This inhibition leads to vasodilation, a widening of the blood vessels, which in turn reduces peripheral vascular resistance and lowers blood pressure.[1][2] Its mechanism of action in angina involves reducing the afterload on the heart and dilating coronary arteries, thereby increasing oxygen supply to the heart muscle.[1][2]

The signaling pathway for amlodipine's vasodilatory effect is illustrated below:

amlodipine_moa Amlodipine Amlodipine L_type_Ca_channel L-type Calcium Channel (Vascular Smooth Muscle Cell) Amlodipine->L_type_Ca_channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Decreased MLCK_active Myosin Light Chain Kinase (Active) Ca_Calmodulin->MLCK_active Reduced Activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Reduced Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction Vasodilation Vasodilation (Relaxation) Contraction->Vasodilation Inhibition leads to

Figure 1: Amlodipine's Mechanism of Action.
Pharmacokinetic Profile

Amlodipine is characterized by its long elimination half-life, which allows for once-daily dosing.

ParameterValue
Bioavailability 60-65%[3]
Time to Peak Plasma Concentration 6-8 hours[3]
Protein Binding ~98%[3]
Metabolism Extensively metabolized in the liver[3]
Elimination Half-life 35-50 hours[4]
Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety of amlodipine in the management of hypertension and angina. It has been shown to effectively lower blood pressure over a 24-hour period with a low incidence of side effects.[3][4] Common adverse effects are generally mild and related to its vasodilatory properties, including headache, flushing, and peripheral edema.[4]

Conclusion

While the request was for a comparative analysis of this compound and amlodipine, the profound lack of scientific data for this compound makes such a comparison impossible. The information available for this compound is restricted to its chemical identity, with no accessible data on its pharmacological effects or clinical performance. Conversely, amlodipine is a well-characterized and extensively studied medication for the treatment of hypertension and angina.

For researchers, scientists, and drug development professionals, the absence of data on this compound suggests it may be a compound that has not undergone significant clinical development or that the data is not publicly disclosed. Therefore, any consideration of this compound would require access to proprietary or unpublished research. Amlodipine, on the other hand, serves as a benchmark in its class, with a wealth of data to support its clinical use and to serve as a comparator in the development of new antihypertensive agents.

References

Palonidipine Hydrochloride vs. Isradipine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Palonidipine Hydrochloride and the established calcium channel blocker Isradipine (B148454) is currently challenging due to the limited publicly available data on this compound. While both compounds are classified as dihydropyridine (B1217469) calcium channel blockers, a thorough, data-driven comparison of their performance, as requested, cannot be fulfilled at this time. This guide will provide a detailed overview of Isradipine as a comparator and outline the general characteristics of dihydropyridine calcium channel blockers to offer a foundational understanding of where this compound may fit within this therapeutic class.

Isradipine: An Established Comparator

Isradipine is a well-documented dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] Its mechanism of action, pharmacokinetic profile, and clinical efficacy have been extensively studied, making it a suitable comparator for novel agents in the same class.

Mechanism of Action of Dihydropyridine Calcium Channel Blockers

Both Isradipine and, presumably, this compound belong to the dihydropyridine class of calcium channel blockers.[1][3] These drugs exert their therapeutic effects by binding to L-type calcium channels, which are predominantly located in vascular smooth muscle cells.[4] By blocking the influx of calcium into these cells, they induce vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2]

The general signaling pathway for dihydropyridine calcium channel blockers is illustrated below:

Dihydropyridine Calcium Channel Blocker Signaling Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Ca_int Ca²⁺ L_type->Ca_int Influx Vasodilation Vasodilation L_type->Vasodilation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Ca_int->CaM_complex Calmodulin->CaM_complex MLCK_active Active MLCK CaM_complex->MLCK_active MLCK_inactive Inactive MLCK MLCK_inactive->MLCK_active p_Myosin_LC Phosphorylated Myosin Light Chain MLCK_active->p_Myosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction DHP Dihydropyridine (Isradipine/ Palonidipine) DHP->L_type Blocks

Mechanism of action for dihydropyridine calcium channel blockers.

Comparative Data: Isradipine Performance

Quantitative data from comparative studies involving Isradipine and other calcium channel blockers can serve as a benchmark for future studies on this compound.

ParameterIsradipineAmlodipine (B1666008)Nifedipine (B1678770)Diltiazem (B1670644)Reference
Antihypertensive Efficacy (Diastolic BP Reduction) ComparableComparableComparableComparable[5][6][7]
Heart Rate Effect Minimal to slight increaseMinimalReflex tachycardia (short-acting)Decrease[5][6]
Common Adverse Effects Headache, flushing, edemaEdema, headacheHeadache, flushing, edemaBradycardia, constipation[5][6][7]
Bioavailability ~17%64-90%45-75%40%[8]
Protein Binding ~95%~93%>95%70-80%[8]
Elimination Half-life ~8 hours30-50 hours2-5 hours (immediate release)3.5-9 hours[8]

Experimental Protocols for Comparator Studies

For researchers planning comparative studies with this compound, utilizing established protocols from Isradipine studies is recommended for consistency and comparability.

In Vitro Vasodilation Assay

Objective: To assess the vasodilatory potency of the test compound compared to Isradipine.

Methodology:

  • Isolate aortic rings from male Wistar rats.

  • Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Induce contraction with a submaximal concentration of phenylephrine (B352888) or potassium chloride.

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of the test compound (e.g., this compound) or Isradipine.

  • Record the relaxation response and calculate the EC₅₀ (half-maximal effective concentration) for each compound.

In Vitro Vasodilation Assay Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Aortic_Isolation Isolate Aortic Rings Organ_Bath Suspend in Organ Bath Aortic_Isolation->Organ_Bath Contraction Induce Contraction (Phenylephrine/KCl) Organ_Bath->Contraction Drug_Addition Add Cumulative Doses of Palonidipine or Isradipine Contraction->Drug_Addition Record_Response Record Relaxation Drug_Addition->Record_Response EC50_Calculation Calculate EC₅₀ Record_Response->EC50_Calculation Comparison Compare Potency EC50_Calculation->Comparison

Workflow for an in vitro vasodilation assay.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect and duration of action of the test compound in a relevant animal model.

Methodology:

  • Use adult male Spontaneously Hypertensive Rats (SHR).

  • Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.

  • After a baseline recording period, administer single oral doses of the test compound, Isradipine, or vehicle.

  • Monitor mean arterial pressure (MAP) and heart rate for at least 24 hours post-dosing.

  • Analyze the data to determine the maximum fall in MAP and the duration of the antihypertensive effect.

The Path Forward for this compound Research

The lack of published experimental and clinical data on this compound, including its synonym TC-81, currently prevents a direct and meaningful comparison with Isradipine. For a comprehensive evaluation, future research on this compound should aim to characterize its:

  • Pharmacological Profile: Detailed in vitro studies to determine its potency and selectivity for different calcium channel subtypes.

  • Pharmacokinetic Properties: In vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile in various species.

  • Efficacy and Safety: Preclinical studies in animal models of hypertension to establish its therapeutic window and potential side effects.

  • Clinical Trials: Well-controlled clinical trials in human subjects to evaluate its antihypertensive efficacy, safety, and tolerability in comparison to established therapies like Isradipine.

As data from such studies become available, a more definitive comparison can be made to understand the potential therapeutic advantages and disadvantages of this compound relative to Isradipine and other existing calcium channel blockers. Researchers are encouraged to consult patent databases for any preliminary biological data that may be disclosed in patent applications for this compound.

References

A Comparative Analysis of Felodipine and Lercanidipine Hydrochloride in Preclinical Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive efficacy of two dihydropyridine (B1217469) calcium channel blockers, felodipine (B1672334) and lercanidipine (B1674757) hydrochloride, based on available data from animal models of hypertension. The information presented herein is intended to inform preclinical research and drug development efforts in the field of cardiovascular pharmacology.

Executive Summary

Felodipine and lercanidipine are both potent antihypertensive agents that primarily exert their effects through the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Preclinical evidence from various animal models, most notably the Spontaneously Hypertensive Rat (SHR), demonstrates the efficacy of both compounds in lowering elevated blood pressure. A key distinguishing feature that has emerged from research is lercanidipine's additional activity as a T-type calcium channel blocker, which may contribute to its renal protective effects. While direct head-to-head comparisons in animal models are limited, existing studies suggest that both drugs have a robust and sustained antihypertensive effect.

Data Presentation: Antihypertensive Efficacy

The following tables summarize the quantitative data on the effects of felodipine and lercanidipine on blood pressure in various animal models of hypertension.

Table 1: Efficacy of Felodipine in Hypertensive Animal Models

Animal ModelDrug AdministrationDoseBlood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHR)Single oral administration0.1 - 1.0 mg/kgDose-dependent decrease in blood pressure.[1][1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)8 weeks oral treatmentNot specifiedSystolic BP reduced from 240 ± 7 mmHg to 164 ± 8 mmHg.[2][2]
Spontaneously Hypertensive Rats (SHR)3-week oral administration5 mg/kg p.o.Significant reduction in blood pressure.[3][3]
Young Spontaneously Hypertensive Rats (SHR)Added to diet for 8 weeks0.5 or 1.5 mg/g of foodMean arterial pressure lowered by approximately 19%.[4][4]
DOCA-salt Hypertensive RatsSingle oral administration0.1 - 0.5 mg/kgSuperior to nifedipine (B1678770) in maximum blood pressure decrease and duration of effect.[1][1]
Renal Hypertensive (2K1C) RatsSingle oral administration0.1 - 0.5 mg/kgSuperior to nifedipine in maximum blood pressure decrease and duration of effect.[1][1]
Renal Hypertensive (2K2C) DogsSingle oral administration0.2 - 0.5 mg/kgAntihypertensive effect lasted for 2 hours.[1][1]

Table 2: Efficacy of Lercanidipine Hydrochloride in Hypertensive Animal Models

Animal ModelDrug AdministrationDoseBlood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHR)Intravenous and oral administrationNot specifiedPotency similar to felodipine in reducing diastolic blood pressure.[5][5]
Spontaneously Hypertensive Rats (SHR)21 days oral administration (once daily)Not specifiedMarked and persistent decrease in systolic blood pressure.[5][5]
Renal Hypertensive DogsAcute and repeated oral administrationNot specifiedPotent and long-lasting antihypertensive profile.[5][5]
Cohen-Rosenthal Diabetic Hypertensive Rats8 weeks in drinking water3 mg/kg dailySignificant reduction in systolic blood pressure.[6][6]
Spontaneously Hypertensive Rats (SHR)Single oral administration0.12, 0.24, 0.48, 0.96, and 1.92 mg/kgDose-dependent reduction in blood pressure.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols employed in the cited studies.

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. SHRs develop hypertension without any experimental intervention, closely mimicking the progression of the disease in humans.[8]

  • Stroke-Prone Spontaneously Hypertensive Rat (SHRSP): A substrain of the SHR that develops severe hypertension and is prone to cerebrovascular events.[2]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of hypertension is induced by the administration of a mineralocorticoid (DOCA) and a high-salt diet, leading to volume-dependent hypertension.[9]

  • Two-Kidney, One-Clip (2K1C) and Two-Kidney, Two-Clip (2K2C) Renal Hypertensive Models: These are models of renovascular hypertension induced by surgically constricting one or both renal arteries. This leads to activation of the renin-angiotensin-aldosterone system.[9]

  • Dahl Salt-Sensitive Rats: A genetic model where hypertension is induced by a high-salt diet.[10]

  • Cohen-Rosenthal Diabetic Hypertensive Rat: A genetic model that exhibits both hypertension and type 2 diabetes mellitus.[6]

Drug Administration and Blood Pressure Measurement
  • Drug Administration: In the reviewed studies, both felodipine and lercanidipine were administered orally (p.o.), either as a single dose or as a repeated treatment mixed in the diet or drinking water. Intravenous (i.v.) administration was also used in some studies to determine potency.

  • Blood Pressure Measurement: The most common method for blood pressure measurement in rats was the non-invasive tail-cuff method.[2] For continuous monitoring, some studies utilized telemetered devices implanted in the animals.[7] In larger animals like dogs, indwelling arterial catheters were used for direct blood pressure measurement.

Signaling Pathways and Mechanisms of Action

Both felodipine and lercanidipine are dihydropyridine derivatives that function as calcium channel blockers.[11][12] Their primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[12][13] This blockade prevents the influx of calcium ions, which is a critical step for muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.[13][14]

A notable difference in the mechanism of action is the reported dual blockade of both L-type and T-type calcium channels by lercanidipine.[15] The blockade of T-type calcium channels, which are also present in the renal vasculature, is thought to contribute to the nephroprotective effects observed with lercanidipine treatment.[15]

cluster_DHP Dihydropyridine CCBs (Felodipine & Lercanidipine) cluster_channels Calcium Channels cluster_effects Cellular & Physiological Effects Felodipine Felodipine L_type L-type Ca2+ Channels Felodipine->L_type Blocks Lercanidipine Lercanidipine Lercanidipine->L_type Blocks T_type T-type Ca2+ Channels Lercanidipine->T_type Blocks Ca_influx ↓ Ca2+ Influx into Vascular Smooth Muscle L_type->Ca_influx T_type->Ca_influx Renal_protection Renal Protection T_type->Renal_protection Contributes to Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction ↓ Blood Pressure Vasodilation->BP_reduction

Mechanism of Action of Felodipine and Lercanidipine.

cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_monitoring Data Collection Animal_Model Select Animal Model (e.g., SHR, DOCA-salt) Hypertension_Induction Induce/Confirm Hypertension Animal_Model->Hypertension_Induction Grouping Randomize into Treatment Groups Hypertension_Induction->Grouping Drug_Admin Administer Drug (Felodipine or Lercanidipine) Grouping->Drug_Admin Vehicle_Control Administer Vehicle (Control) Grouping->Vehicle_Control BP_Measurement Measure Blood Pressure (e.g., Tail-cuff, Telemetry) Drug_Admin->BP_Measurement Vehicle_Control->BP_Measurement Data_Analysis Analyze and Compare Blood Pressure Data BP_Measurement->Data_Analysis

General Experimental Workflow for Antihypertensive Drug Testing.

Conclusion

Both felodipine and lercanidipine hydrochloride are effective antihypertensive agents in various preclinical models of hypertension. Their primary mechanism of action through L-type calcium channel blockade is well-established. Lercanidipine's additional T-type calcium channel blocking activity may offer an advantage in terms of renal protection, a hypothesis that warrants further investigation. The choice between these agents in a research or development context may depend on the specific animal model, the desired duration of action, and the interest in exploring pleiotropic effects beyond blood pressure reduction. This guide provides a foundation for such comparative assessments, emphasizing the importance of standardized experimental protocols for generating robust and comparable data.

References

A Head-to-Head Comparison of Dihydropyridine Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydropyridine (B1217469) (DHP) calcium channel blockers, focusing on their performance, underlying experimental data, and key methodologies for their evaluation.

Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension and angina.[1] They exert their therapeutic effects by selectively inhibiting L-type voltage-gated calcium channels, primarily in vascular smooth muscle.[2][3] This blockade leads to vasodilation and a subsequent reduction in blood pressure. While all DHPs share this fundamental mechanism of action, they exhibit significant differences in their pharmacokinetic profiles, tissue selectivity, and clinical efficacy, making a head-to-head comparison essential for informed research and development.[4]

Mechanism of Action: Targeting the L-type Calcium Channel

Dihydropyridine calcium channel blockers bind to the α1 subunit of the L-type calcium channel, a transmembrane protein responsible for the influx of calcium ions into vascular smooth muscle cells.[5] This influx is a critical step in the signaling cascade that leads to muscle contraction. By blocking these channels, DHPs reduce the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[3] This preferential action on vascular smooth muscle, as opposed to cardiac muscle, is a defining characteristic of the dihydropyridine class.[3]

Below is a diagram illustrating the signaling pathway of DHP calcium channel blockers.

Membrane Depolarization Membrane Depolarization L-type Calcium Channel (CaV1.2) L-type Calcium Channel (CaV1.2) Membrane Depolarization->L-type Calcium Channel (CaV1.2) Activates Calcium Influx Calcium Influx L-type Calcium Channel (CaV1.2)->Calcium Influx Calmodulin Activation Calmodulin Activation Calcium Influx->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Light Chain Phosphorylation Myosin Light Chain Phosphorylation MLCK Activation->Myosin Light Chain Phosphorylation Smooth Muscle Contraction Smooth Muscle Contraction Myosin Light Chain Phosphorylation->Smooth Muscle Contraction Dihydropyridine CCBs Dihydropyridine CCBs Dihydropyridine CCBs->L-type Calcium Channel (CaV1.2) Blocks

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

Comparative Performance: In Vitro Potency and Binding Affinity

The potency of dihydropyridine calcium channel blockers is often assessed in vitro by determining their half-maximal inhibitory concentration (IC50) on L-type calcium channels. Binding affinity, represented by the dissociation constant (Kd), provides a measure of how tightly the drug binds to its receptor. A lower IC50 or Kd value generally indicates a more potent compound.

DrugIC50 (nM) for L-type Ca2+ ChannelsBinding Affinity (Kd) (nM)
Amlodipine (B1666008)~1.9~1.0 - 3.0
Nifedipine~100~0.1 - 1.0
Lercanidipine (B1674757)Not specifiedNot specified
Felodipine (B1672334)Not specifiedNot specified
Isradipine2115.1
Cilnidipine17,000 (at -80mV)Not specified

Note: IC50 and Kd values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used.[5][6][7]

Pharmacokinetic Profiles: A Key Differentiator

The clinical application and dosing regimens of dihydropyridine calcium channel blockers are heavily influenced by their pharmacokinetic properties. Significant variability exists among different DHPs in terms of their absorption, distribution, metabolism, and excretion.

DrugTime to Peak (Tmax) (hours)Max Concentration (Cmax)Half-life (t½) (hours)Bioavailability (%)
Amlodipine6 - 12Varies30 - 5064 - 90
Nifedipine (IR)0.5 - 2Varies2 - 545 - 75
Lercanidipine1.5 - 3Varies8 - 10~10
Felodipine (ER)2.5 - 5Varies11 - 16~15

(IR: Immediate Release, ER: Extended Release)[1]

Head-to-Head Clinical Efficacy in Hypertension

Numerous clinical trials have compared the efficacy of different dihydropyridine calcium channel blockers in the management of hypertension. The primary endpoint in these studies is typically the reduction in systolic and diastolic blood pressure.

ComparisonStudy DesignKey Findings
Amlodipine vs. Nifedipine GITS Multicenter, prospective, double-blind, randomizedBoth drugs demonstrated comparable efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension.[8]
Lercanidipine vs. Amlodipine Prospective, double-blind, parallel-groupLercanidipine and amlodipine showed similar antihypertensive efficacy. However, lercanidipine was associated with a significantly lower incidence of peripheral edema.[9]
Lercanidipine vs. Felodipine ER Multicenter, randomized, open-label, parallel-groupBoth lercanidipine and felodipine sustained-release tablets were effective and safe for blood pressure control in patients with mild-to-moderate primary hypertension, with no significant difference in blood pressure reduction.[10]
Felodipine ER vs. Amlodipine vs. Nifedipine GITS Forced titration studyNo significant difference was found among the three drugs in lowering ambulatory or clinic blood pressure.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol is used to measure the inhibitory effect (IC50) of a DHP on L-type calcium channel currents.

Workflow Diagram:

cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_drug Drug Application cluster_analysis Data Analysis Isolate Cells Isolate Cells Plate on Coverslips Plate on Coverslips Isolate Cells->Plate on Coverslips Mount Coverslip Mount Coverslip Plate on Coverslips->Mount Coverslip Establish Whole-Cell Configuration Establish Whole-Cell Configuration Mount Coverslip->Establish Whole-Cell Configuration Apply Voltage Protocol Apply Voltage Protocol Establish Whole-Cell Configuration->Apply Voltage Protocol Record Baseline Current Record Baseline Current Apply Voltage Protocol->Record Baseline Current Perfuse with DHP Solution Perfuse with DHP Solution Record Baseline Current->Perfuse with DHP Solution Record Inhibited Current Record Inhibited Current Perfuse with DHP Solution->Record Inhibited Current Measure Peak Current Amplitude Measure Peak Current Amplitude Record Inhibited Current->Measure Peak Current Amplitude Calculate Percent Inhibition Calculate Percent Inhibition Measure Peak Current Amplitude->Calculate Percent Inhibition Generate Dose-Response Curve Generate Dose-Response Curve Calculate Percent Inhibition->Generate Dose-Response Curve Determine IC50 Determine IC50 Generate Dose-Response Curve->Determine IC50

Caption: Workflow for patch-clamp analysis of DHP inhibition.

Detailed Methodology:

  • Cell Preparation: Isolate single cells expressing L-type calcium channels (e.g., ventricular myocytes, vascular smooth muscle cells, or a cell line like HEK293 transfected with the CaV1.2 channel). Plate the cells on glass coverslips.[6]

  • Electrophysiological Recording:

    • Place a coverslip with cells in a recording chamber on an inverted microscope.

    • Using a micropipette filled with an appropriate internal solution, establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit L-type calcium currents (e.g., a depolarizing step from a holding potential of -80 mV to +10 mV).[6]

    • Record the baseline calcium current.

  • Drug Application: Perfuse the recording chamber with solutions containing increasing concentrations of the dihydropyridine being tested.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current at each drug concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition against the drug concentration to generate a dose-response curve.

    • Fit the curve to a suitable equation (e.g., the Hill equation) to determine the IC50 value.[11]

Radioligand Binding Assay for Dihydropyridine Receptor Affinity

This protocol is used to determine the binding affinity (Kd) of a DHP for the L-type calcium channel.

Detailed Methodology:

  • Membrane Preparation: Prepare a membrane fraction from a tissue or cell line known to express a high density of L-type calcium channels (e.g., rat heart ventricles or cerebral cortex).[12]

  • Binding Incubation:

    • In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]nitrendipine or [³H]isradipine).[12]

    • For competition assays, add increasing concentrations of the unlabeled DHP being tested.

    • To determine non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine) to a parallel set of tubes.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand. Wash the filters to remove unbound radioligand.[12]

  • Quantification of Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled drug.

    • Plot the specific binding against the concentration of the unlabeled drug to generate a competition curve.

    • Analyze the competition curve to determine the IC50 of the test compound, from which the inhibition constant (Ki), an estimate of the binding affinity, can be calculated using the Cheng-Prusoff equation.[8][13]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is used to assess the antihypertensive efficacy of a DHP in an animal model of hypertension.

Detailed Methodology:

  • Animal Model: Use adult spontaneously hypertensive rats (SHRs), a commonly used model for essential hypertension.

  • Drug Administration: Administer the dihydropyridine compound or vehicle control to the rats, typically via oral gavage or intraperitoneal injection.

  • Blood Pressure Measurement:

    • Invasive Method (Direct): Anesthetize the rat and cannulate an artery (e.g., carotid or femoral artery). Connect the cannula to a pressure transducer to directly and continuously measure blood pressure.[1]

    • Non-invasive Method (Indirect): Use a tail-cuff system to measure systolic blood pressure in conscious, restrained rats.

  • Data Collection and Analysis:

    • Record blood pressure at baseline and at various time points after drug administration.

    • Calculate the change in blood pressure from baseline for each treatment group.

    • Compare the blood pressure-lowering effects of the different DHPs.

Conclusion

The dihydropyridine class of calcium channel blockers encompasses a range of compounds with distinct pharmacological and pharmacokinetic profiles. While all effectively lower blood pressure through the blockade of L-type calcium channels, their differences in potency, tissue selectivity, and duration of action have significant implications for their therapeutic application. For researchers and drug development professionals, a thorough understanding of these differences, supported by robust experimental data, is crucial for the development of new and improved therapies for cardiovascular diseases.

References

Palonidipine Hydrochloride: A Comparative Analysis of L-type Calcium Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Palonidipine Hydrochloride's selectivity for L-type calcium channels. While direct comparative data on the binding affinity of this compound across a range of calcium channel subtypes is limited in publicly available literature, this document synthesizes available information and presents it alongside data for other well-characterized dihydropyridine (B1217469) calcium channel blockers. This guide also outlines standard experimental protocols used to determine such selectivity, providing a framework for further investigation.

Introduction to this compound

This compound (also known as TC-81) is a dihydropyridine derivative that acts as a calcium channel antagonist.[1] Like other members of this class, it is utilized in the management of angina pectoris and hypertension.[1] The therapeutic effects of dihydropyridines are primarily mediated by their blockade of L-type voltage-gated calcium channels, which are crucial for the contraction of vascular smooth muscle.[2][3]

Comparative Potency of this compound

The results demonstrated that this compound was significantly more potent in inducing relaxation of the aortic tissue compared to other calcium channel blockers. This relaxation is a direct consequence of blocking L-type calcium channels in the vascular smooth muscle cells.

Table 1: Comparative Potency of this compound and Other Calcium Channel Blockers in Rat Aorta

CompoundRelative Potency vs. Nifedipine (B1678770)
This compound (TC-81) 16.7x
Nicardipine (B1678738)7.6x
Nifedipine1x
Diltiazem0.03x
Papaverine0.00038x

Data derived from a study on K+-induced contractions in isolated rat aorta.[4]

This study highlights the high potency of this compound in a functional assay that is heavily dependent on L-type calcium channel activity.[4] However, it is important to note that this does not provide a direct measure of selectivity over other ion channels.

L-type Calcium Channel Signaling Pathway

L-type calcium channels play a pivotal role in cardiovascular physiology. In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of these channels, allowing an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ concentration triggers a cascade of events leading to muscle contraction and vasoconstriction. Dihydropyridine calcium channel blockers, including this compound, bind to the α1 subunit of the L-type calcium channel, inhibiting this influx of Ca²⁺ and thereby promoting vasodilation.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type_channel L-type Ca²⁺ Channel (α1 subunit) Depolarization->L_type_channel opens Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx Ca_intracellular ↑ Intracellular [Ca²⁺] Ca_influx->Ca_intracellular Calmodulin Calmodulin Activation Ca_intracellular->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Palonidipine Palonidipine Hydrochloride Palonidipine->L_type_channel blocks

L-type calcium channel signaling pathway in vascular smooth muscle.

Experimental Protocols for Determining Selectivity

To definitively validate the selectivity of a compound like this compound for L-type calcium channels, specific experimental assays are required. The following are standard methodologies employed in the pharmaceutical industry and academic research.

Electrophysiology (Patch-Clamp) Assays

Electrophysiology provides a direct functional measure of ion channel activity. The whole-cell patch-clamp technique is the gold standard for assessing the inhibitory effects of a compound on specific ion channels.

Experimental Workflow:

electrophysiology_workflow Cell_culture Cell Culture (Expressing specific Ca²⁺ channel subtype) Patch_pipette Patch Pipette Formation Cell_culture->Patch_pipette Whole_cell Whole-Cell Configuration Patch_pipette->Whole_cell Voltage_clamp Voltage Clamp (Depolarizing pulses) Whole_cell->Voltage_clamp Current_recording Record Baseline Ca²⁺ Current Voltage_clamp->Current_recording Compound_application Apply Palonidipine HCl (Varying concentrations) Current_recording->Compound_application Inhibited_current Record Inhibited Ca²⁺ Current Compound_application->Inhibited_current IC50 Calculate IC₅₀ (Concentration for 50% inhibition) Inhibited_current->IC50

Workflow for determining IC50 using whole-cell patch-clamp.

Methodology:

  • Cell Preparation: Utilize cell lines (e.g., HEK293, CHO) stably expressing the specific human calcium channel subtype of interest (e.g., Caᵥ1.2 for L-type, Caᵥ2.2 for N-type, Caᵥ3.2 for T-type).

  • Recording: Achieve a whole-cell patch-clamp configuration. Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

  • Eliciting Currents: Apply depolarizing voltage steps to activate the calcium channels and elicit an inward Ca²⁺ current. Barium (Ba²⁺) is often used as the charge carrier to avoid calcium-dependent inactivation.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Determination: Compare the IC₅₀ values obtained for L-type channels with those for other calcium channel subtypes and a panel of other relevant ion channels (e.g., hERG potassium channels). A significantly lower IC₅₀ for L-type channels indicates selectivity.

Radioligand Binding Assays

Radioligand binding assays measure the affinity of a compound for a specific receptor or channel. These assays are typically performed on membrane preparations from cells or tissues expressing the target channel.

Experimental Workflow:

binding_assay_workflow Membrane_prep Membrane Preparation (From cells expressing target Ca²⁺ channel) Incubation Incubation with: - Radioligand (e.g., [³H]nitrendipine) - Palonidipine HCl (competitor) Membrane_prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation counting) Separation->Quantification Ki_calculation Calculate Kᵢ (Inhibitory constant) Quantification->Ki_calculation

Workflow for determining Kᵢ using a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the calcium channel of interest to isolate the cell membranes.

  • Assay Setup: In a multi-well plate, incubate the membrane preparations with a specific radiolabeled ligand that binds to the L-type calcium channel (e.g., [³H]nitrendipine or [³H]isradipine) at a fixed concentration.

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the channel.

  • Separation: After incubation to reach equilibrium, rapidly filter the mixture through a glass fiber filter. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration that displaces 50% of the specific binding of the radioligand is the IC₅₀. The inhibitory constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

  • Selectivity Profile: Perform similar binding assays for other calcium channel subtypes (using specific radioligands where available) and other receptors and channels to establish a comprehensive selectivity profile.

Conclusion

Based on available functional data, this compound is a highly potent L-type calcium channel antagonist, demonstrating significantly greater potency than nifedipine and nicardipine in a vascular smooth muscle preparation.[4] While this strongly suggests a primary mechanism of action through L-type channel blockade, a comprehensive validation of its selectivity would require further studies employing the electrophysiological and radioligand binding assays detailed above. Such studies would provide the quantitative data necessary to fully characterize its profile against other calcium channel subtypes and off-target ion channels, which is crucial for a complete understanding of its pharmacological effects and potential side effects. Researchers investigating the properties of this compound are encouraged to utilize these methodologies to generate a more complete selectivity profile.

References

Comparative Analysis of Palonidipine Hydrochloride: A Focus on Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a detailed overview of the known selectivity of dihydropyridine (B1217469) calcium channel blockers as a class, outlines the standard experimental protocols used to determine receptor binding, and presents the signaling pathway associated with their primary mechanism of action. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential off-target effects of this drug class.

High Selectivity of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers are a class of drugs known for their high selectivity for the L-type voltage-gated calcium channels, particularly in the vascular smooth muscle.[1][2] This selectivity is the basis for their therapeutic effects in treating hypertension and angina.[3][4] The molecular structure of these compounds allows for specific binding to the alpha-1 subunit of the L-type calcium channel, leading to its inhibition.[5] While all drugs have the potential for off-target effects, the available literature on dihydropyridines like amlodipine (B1666008), nifedipine, and felodipine (B1672334) focuses predominantly on their on-target pharmacology.[6][7][8]

Some studies have suggested that certain dihydropyridines may have additional effects, such as antioxidant properties or interactions with other cellular components, but these are generally observed at concentrations higher than those required for calcium channel blockade and are not typically mediated by direct, high-affinity binding to other receptors.[9][10] For instance, amlodipine has been noted to have pKi values of 5.63 for the alpha-1a adrenergic receptor and 5.1 for the alpha-1b adrenergic receptor, indicating significantly lower affinity compared to its primary target.

Comparative Overview of Dihydropyridine Calcium Channel Blocker Selectivity

The following table summarizes the known primary targets and general selectivity of representative dihydropyridine calcium channel blockers. It is important to note that the absence of a reported interaction does not definitively rule out the possibility of cross-reactivity.

Compound Primary Target Known Selectivity Reported Off-Target Interactions (Low Affinity)
Palonidipine Hydrochloride L-type Calcium ChannelData not publicly availableData not publicly available
Amlodipine L-type Calcium ChannelHigh selectivity for vascular smooth muscle.Alpha-1a and Alpha-1b adrenergic receptors.
Nifedipine L-type Calcium ChannelPotent vasodilator with some potential for reflex tachycardia.[2]May potentiate the effects of adenosine.[10]
Felodipine L-type Calcium ChannelHigh vascular selectivity.[8][11]Interacts with calmodulin at high concentrations.
Lacidipine (B1674219) L-type Calcium ChannelHigh lipophilicity and vascular selectivity.[12][13][14]Data not publicly available
Lercanidipine L-type Calcium ChannelHigh vascular selectivity and gradual onset of action.[15]Data not publicly available

Experimental Protocols

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

This protocol describes a standard method for assessing the binding affinity of a test compound (e.g., this compound) to a panel of receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Materials:

  • Test compound (this compound)

  • A panel of cell membranes or recombinant proteins expressing the receptors of interest.

  • Specific radioligands for each receptor target.

  • Assay buffer (specific to each receptor, but typically contains a buffer salt like Tris-HCl, divalent cations, and protease inhibitors).

  • Scintillation vials and scintillation fluid.

  • Microplate reader or scintillation counter.

  • 96-well filter plates.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.

  • Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes expressing the target receptor, and the specific radioligand at a concentration close to its dissociation constant (Kd).

  • Competition Binding: Add the different concentrations of the test compound to the wells. Include control wells with buffer only (total binding) and wells with a high concentration of a known, non-radiolabeled ligand for the target receptor (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester. The filter mat traps the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

DHP_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_intracellular Intracellular Ca²⁺ Ca_channel->Ca_intracellular Blocked DHP Dihydropyridine (e.g., Palonidipine) DHP->Ca_channel Binds and Inhibits Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->Ca_channel Influx Contraction Smooth Muscle Contraction Ca_intracellular->Contraction Activates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Mechanism of action of dihydropyridine calcium channel blockers.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents prepare_compound Serial Dilution of Test Compound start->prepare_compound setup_assay Add Membranes, Radioligand, and Test Compound to Plate prepare_compound->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing quantification Measure Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: Calculate IC50 and Ki quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Benchmarking Advanced Dihydropyridine Calcium Channel Blockers: A Comparative Analysis of Amlodipine and Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: An extensive search for "Palonidipine Hydrochloride" did not yield any relevant data within publicly available scientific literature or clinical trial databases, suggesting this compound may be investigational, proprietary, or a misspelling of another agent. The most frequent correction suggested "Palonosetron," a 5-HT3 receptor antagonist used for nausea, which is functionally and structurally distinct from calcium channel blockers.

In lieu of data on the requested agent, this guide provides a comprehensive benchmark comparison between two leading third-generation dihydropyridine (B1217469) calcium channel blockers (CCBs): Amlodipine (B1666008) and Lercanidipine (B1674757) . This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.

Introduction to Third-Generation Calcium Channel Blockers

Third-generation dihydropyridine CCBs are a class of drugs highly selective for L-type calcium channels in vascular smooth muscle.[1] This selectivity allows for potent vasodilation and reduction in blood pressure with a slower onset of action and longer duration, which mitigates the reflex tachycardia often associated with earlier-generation CCBs like nifedipine.[1][2] Key agents in this class, such as Amlodipine and Lercanidipine, are widely used in the management of hypertension and angina.[1][3][4] While both are effective, they exhibit distinct pharmacological profiles that influence their clinical application and tolerability.

Mechanism of Action

The primary mechanism for dihydropyridine CCBs is the blockade of L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, these agents reduce the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[5]

Third-generation agents are characterized by high vascular selectivity, minimizing their direct effects on cardiac contractility and conduction.[1][2] Some newer CCBs also exhibit pleiotropic effects, such as antioxidant properties and modulation of nitric oxide production, which are independent of calcium channel blockade.[5][6]

G cluster_0 cluster_1 Vascular Smooth Muscle Cell EC Extracellular Ca²⁺ LType L-Type Ca²⁺ Channel EC->LType Influx IC Intracellular Ca²⁺ Calmodulin Calmodulin Activation IC->Calmodulin CCB Amlodipine / Lercanidipine CCB->LType Blockade Relaxation Muscle Relaxation (Vasodilation) CCB->Relaxation MLCK MLCK Activation Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction

Figure 1: Signaling pathway of third-generation CCBs in vascular smooth muscle.

Comparative Pharmacological Profile

Amlodipine and Lercanidipine share a core mechanism but differ significantly in their pharmacokinetic and pharmacodynamic properties. Lercanidipine's high lipophilicity results in a shorter plasma half-life but a prolonged duration of action, as it accumulates in the lipid membranes of smooth muscle cells.[4]

ParameterAmlodipineLercanidipineReference(s)
Class Third-Generation Dihydropyridine CCBThird-Generation Dihydropyridine CCB[1][2]
Vascular Selectivity High (++++)High (++++)[2]
Time to Peak Plasma 6–12 hours~3 hours[2]
Elimination Half-Life 35–50 hours2–5 hours (plasma); prolonged tissue action[2][4]
Dosing Frequency Once DailyOnce Daily[4][7]
Primary Side Effects Pedal Edema, Headache, FlushingHeadache, Flushing (Lower incidence of pedal edema)[4][7][8]

Head-to-Head Efficacy and Tolerability Data

Multiple clinical studies have compared the antihypertensive efficacy and tolerability of Amlodipine and Lercanidipine. The consensus is that both drugs provide comparable blood pressure reduction.[7][9][10] However, a key differentiator is the incidence of side effects, particularly pedal edema.

A prospective, double-blind study involving 100 patients found no statistical difference in the antihypertensive efficacy between Lercanidipine (10 mg) and Amlodipine (5 mg) over 12 weeks.[7] However, the number of patients reporting adverse reactions was significantly lower in the Lercanidipine group, with a notably lower incidence of pedal edema.[7][8] Similarly, a study on hypertensive patients post-stroke found both drugs to be equally effective in reducing and stabilizing blood pressure, but Lercanidipine demonstrated a better tolerability profile.[9]

Study OutcomeAmlodipine GroupLercanidipine GroupFindingReference(s)
Blood Pressure Reduction Significant reduction in SBP/DBPSignificant reduction in SBP/DBPEfficacy is comparable between the two agents.[7][9]
Incidence of Pedal Edema Higher incidence reportedSignificantly lower incidenceLercanidipine is associated with better tolerability regarding edema.[7][8]
Overall Adverse Events Higher percentage of patients with side effectsLower percentage of patients with side effectsLercanidipine shows a more favorable safety profile.[7][9]
MACE Prevention 4.1% (post-matching)2.8% (post-matching)No statistically significant difference in preventing Major Adverse Cardiovascular Events.[10]

Experimental Protocols

In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats (SHR)

This model is standard for evaluating the efficacy and duration of action of antihypertensive agents.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

  • Catheterization: For direct and continuous blood pressure measurement, animals are anesthetized and a catheter is implanted into the carotid artery or abdominal aorta.

  • Acclimatization: Rats are allowed to recover from surgery and are acclimatized to the experimental environment to ensure stable baseline readings.

  • Baseline Measurement: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) are recorded continuously for a defined period before drug administration to establish a stable baseline.

  • Drug Administration: The test compound (e.g., Lercanidipine) or a reference drug (e.g., Amlodipine) is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group receives the formulation excipient only.[11][12]

  • Post-Dose Monitoring: SBP, DBP, and HR are monitored continuously for up to 24 hours post-administration to determine the magnitude and duration of the antihypertensive effect.[11]

  • Data Analysis: The percentage reduction in blood pressure from baseline is calculated for each dose and time point. The area under the curve (AUC) for blood pressure reduction is often used to compare the overall duration of action.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select SHR Model B Implant Arterial Catheter A->B C Acclimatize Animal B->C D Record Baseline BP/HR C->D E Administer Drug (PO or IV) D->E F Monitor BP/HR (0-24h) E->F G Calculate % BP Reduction F->G H Determine AUC for Effect Duration G->H I Compare Efficacy & Potency H->I

Figure 2: Workflow for assessing antihypertensive effects in the SHR model.
In Vitro Vasodilation Assay in Isolated Rat Aorta

This assay determines the direct vasodilatory effect of a compound on vascular tissue.

Methodology:

  • Tissue Preparation: A section of the thoracic aorta is excised from a euthanized rat. The endothelium may be intact or denuded to investigate endothelium-dependent effects.[13]

  • Mounting: The aortic ring is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.

  • Contraction Induction: The tissue is pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride to induce a stable, sustained contraction.[13]

  • Compound Addition: The test compound (e.g., Amlodipine) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Response Measurement: The relaxation of the aortic ring is measured isometrically using a force transducer. The response is typically expressed as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted, and parameters such as EC₅₀ (the concentration producing 50% of the maximal response) are calculated to determine the potency of the compound.

Conclusion

Both Amlodipine and Lercanidipine are potent and effective third-generation calcium channel blockers for the management of hypertension. Clinical evidence consistently shows that while their antihypertensive efficacy is comparable, Lercanidipine offers a superior tolerability profile, most notably a significantly lower incidence of pedal edema .[7][8] This advantage may improve patient adherence to long-term therapy.[4][8] For researchers, the choice between these agents in preclinical models may depend on the specific pharmacokinetic profile desired, with Amlodipine offering a very long plasma half-life and Lercanidipine providing a model of high lipophilicity and tissue retention.

References

In-Depth Comparative Analysis of Palonidipine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations for publicly available data on Palonidipine Hydrochloride, a dihydropyridine (B1217469) calcium channel blocker also identified as TC-81, have revealed a significant scarcity of comparative studies, clinical trial results, and detailed pharmacological information. Due to this lack of comprehensive data, a direct and robust comparative analysis as initially requested is not feasible at this time.

To provide valuable insights for researchers, scientists, and drug development professionals within the requested framework, this guide will instead focus on a comprehensive comparative analysis of Amlodipine (B1666008) , a widely studied and clinically significant dihydropyridine calcium channel blocker. The principles and methodologies presented here can serve as a template for the future evaluation of this compound as more data becomes available.

This guide will objectively compare Amlodipine's performance with other calcium channel blockers, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Section 1: Comparative Efficacy of Amlodipine

Amlodipine is a third-generation dihydropyridine calcium channel blocker recognized for its long half-life, allowing for once-daily dosing and providing consistent blood pressure control over a 24-hour period.[1][2] Its efficacy has been compared to other calcium channel blockers in numerous clinical trials.

Comparator Drug Dosage Key Findings References
Nifedipine SR Amlodipine: 5-10 mg once dailyNifedipine SR: 20 mg twice dailyAmlodipine demonstrated superior patient compliance, better 24-hour blood pressure control, and fewer adverse events.[3][3]
Felodipine Amlodipine: 5 mg once dailyFelodipine: 5 mg once dailyAt 8 weeks, 82% of patients taking amlodipine reached the target blood pressure, compared to 69% of those on felodipine.[3][3]
Benidipine (B10687) Not specifiedBoth drugs showed no significant difference in blood pressure reduction in patients with chronic kidney disease. However, benidipine demonstrated greater benefits for kidney health, including improved eGFR and lower urinary albumin/creatinine ratios.[3][3]
Azelnidipine Amlodipine: 5 mg once dailyAzelnidipine: 16 mg once dailyBoth drugs effectively reduced systolic and diastolic blood pressure. Azelnidipine, when combined with olmesartan, showed more significant improvements in central blood pressure, left ventricular mass index, and left ventricular diastolic function.[3][3]
Cilnidipine, Benidipine, Azelnidipine (in Indian patients) Amlodipine: Avg. 7.25 mgCilnidipine: Avg. 14.28 mgBenidipine: Avg. 5.71 mgAzelnidipine: Avg. 15.88 mgAmlodipine and other CCBs showed good efficacy and similar effects on renal parameters. Amlodipine demonstrated greater blood pressure reduction at a lower dose.[4][4]

Section 2: Pharmacokinetic and Pharmacodynamic Profile

Amlodipine exhibits a distinct pharmacokinetic profile characterized by slow absorption and a long elimination half-life, which contributes to its sustained therapeutic effect and favorable side-effect profile.[5]

Parameter Value Description References
Bioavailability ~60-65%The proportion of the administered dose that reaches systemic circulation.[6]
Time to Peak Plasma Concentration 6-12 hoursThe time it takes for the drug to reach its maximum concentration in the blood.[6][6]
Protein Binding ~93%The extent to which the drug binds to proteins in the blood.[6][6]
Metabolism Hepatic (CYP3A4)The drug is primarily broken down by the liver.[6][6]
Elimination Half-life 30-50 hoursThe time it takes for the concentration of the drug in the body to be reduced by half.[1][6][1][6]

Pharmacodynamically, amlodipine's slow onset of action is associated with a lower incidence of reflex tachycardia and other vasodilator-related side effects compared to conventional dihydropyridines.[5]

Section 3: Mechanism of Action and Signaling Pathways

Amlodipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[6][7] This blockage prevents the influx of calcium ions, which is essential for muscle contraction, leading to vasodilation and a reduction in blood pressure.[6]

Beyond its primary function as a calcium channel blocker, amlodipine has been shown to have a dual mechanism of action. In human vascular smooth muscle cells, it can alter Ca2+ mobilization from the sarcoplasmic reticulum and inhibit voltage-dependent Ca2+ influx, which in turn affects the ERK 1/2 signaling pathway involved in cell growth.[8][9]

Amlodipine Mechanism of Action Amlodipine Amlodipine LTypeCaChannel L-type Voltage-Gated Calcium Channels Amlodipine->LTypeCaChannel Inhibits SR Sarcoplasmic Reticulum Amlodipine->SR Interacts with CaInflux Decreased Intracellular Ca²⁺ Influx VascularSmoothMuscle Vascular Smooth Muscle Relaxation CaInflux->VascularSmoothMuscle ERK Inhibition of ERK 1/2 Activation CaInflux->ERK Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation BloodPressure Decreased Blood Pressure Vasodilation->BloodPressure CaMobilization Altered Ca²⁺ Mobilization SR->CaMobilization

Amlodipine's dual mechanism of action on vascular smooth muscle cells.

Section 4: Experimental Protocols

Comparative Blood Pressure Measurement in Hypertensive Patients

Objective: To compare the antihypertensive efficacy of Amlodipine with another calcium channel blocker (e.g., Nifedipine SR).

Methodology:

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: Patients diagnosed with mild to moderate essential hypertension.

  • Procedure:

    • Following a washout period, patients are randomized to receive either Amlodipine (e.g., 5 mg once daily) or the comparator drug (e.g., Nifedipine SR 20 mg twice daily).

    • Ambulatory blood pressure monitoring (ABPM) is performed at baseline and after a specified treatment period (e.g., 12 weeks).

    • ABPM devices are programmed to measure blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.

  • Data Analysis: The primary endpoints are the mean changes in 24-hour systolic and diastolic blood pressure from baseline. Secondary endpoints may include changes in daytime and nighttime blood pressure, and the incidence of adverse events.

Experimental Workflow for Comparative BP Study Start Patient Recruitment (Mild-to-Moderate Hypertension) Washout Washout Period Start->Washout Randomization Randomization Washout->Randomization GroupA Group A: Amlodipine Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment ABPM 24-hour Ambulatory Blood Pressure Monitoring Treatment->ABPM Analysis Data Analysis: Compare BP Changes ABPM->Analysis End Conclusion on Comparative Efficacy Analysis->End

Workflow for a comparative blood pressure efficacy study.
In Vitro Analysis of ERK 1/2 Activation

Objective: To investigate the effect of Amlodipine on growth factor-induced ERK 1/2 activation in human vascular smooth muscle cells (SMCs).

Methodology:

  • Cell Culture: Human SMCs are isolated from internal mammary arteries and cultured in appropriate media.

  • Procedure:

    • SMCs are pre-incubated with Amlodipine (e.g., 10 nmol/L) or a vehicle control for a specified time.

    • The cells are then stimulated with a growth factor such as basic fibroblast growth factor (bFGF).

    • Cell lysates are collected at various time points post-stimulation.

  • Western Blotting:

    • Proteins from the cell lysates are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK 1/2 (p-ERK 1/2) and total ERK 1/2.

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection, and the signal is visualized using chemiluminescence.

  • Data Analysis: The band intensities for p-ERK 1/2 are normalized to total ERK 1/2 to determine the level of activation. The results from amlodipine-treated cells are compared to control cells.[8]

References

Safety Operating Guide

Navigating the Disposal of Palonidipine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal.[1][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[3] Hazardous waste includes substances that are specifically listed by the EPA or exhibit characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3]

For many pharmaceutical products, incineration in a licensed medical waste incinerator is the required method of disposal, particularly for hazardous waste.[2] In 2019, the EPA enacted the Subpart P rule, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of these substances.[2][4]

Step-by-Step Disposal Considerations for Palonidipine Hydrochloride

Given the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a cautious approach based on established best practices is necessary. The following steps provide a procedural guide for researchers to manage this compound waste.

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound disposal was not found in the initial search, it is imperative for laboratory personnel to obtain and thoroughly review the SDS for the specific product they are using. The SDS will contain critical information on hazards, handling, and disposal.

  • Determine if the Waste is Hazardous: An assessment must be made to determine if the this compound waste is considered hazardous under RCRA. This involves checking if the compound is a listed hazardous waste or if it exhibits any hazardous characteristics. Given that some related compounds have oral toxicity, it is prudent to handle it as potentially hazardous.

  • Segregate the Waste: this compound waste should be segregated from other laboratory waste streams. This includes separating it from non-hazardous waste, sharps, and other chemical waste. Proper labeling of the waste container is crucial.

  • Containerization: Use approved, leak-proof, and clearly labeled containers for waste accumulation. The containers should be appropriate for the type of waste (e.g., solid, liquid) and compatible with the chemical properties of this compound.

  • Consult with Environmental Health and Safety (EHS): Before proceeding with any disposal method, it is mandatory to consult with the institution's Environmental Health and Safety department. EHS professionals are equipped to provide guidance based on local, state, and federal regulations and can arrange for proper disposal through a licensed hazardous waste contractor.

  • Avoid Improper Disposal Methods:

    • Do Not Sewer: Do not dispose of this compound down the drain. This is prohibited for hazardous pharmaceuticals under EPA regulations.[2]

    • Do Not Mix with Regular Trash: Unless explicitly deemed non-hazardous by a qualified professional and permitted by local regulations, do not dispose of it in the regular trash.

    • Incineration: The most probable and recommended disposal method for pharmaceutical waste is incineration by a licensed facility.[2][3]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound.

G start Start: Palonidipine Hydrochloride Waste sds Consult Safety Data Sheet (SDS) for disposal information start->sds is_hazardous Is waste defined as hazardous by SDS or regulation? sds->is_hazardous ehs_consult_hazardous Consult Environmental Health & Safety (EHS) for hazardous waste disposal is_hazardous->ehs_consult_hazardous Yes ehs_consult_non_hazardous Consult EHS to confirm non-hazardous status and appropriate disposal method is_hazardous->ehs_consult_non_hazardous No / Unclear licensed_disposal Arrange for disposal via licensed hazardous waste contractor (e.g., incineration) ehs_consult_hazardous->licensed_disposal end End: Proper Disposal licensed_disposal->end follow_institutional_protocol Follow institutional protocol for non-hazardous pharmaceutical waste ehs_consult_non_hazardous->follow_institutional_protocol follow_institutional_protocol->end

Caption: Disposal Decision Workflow for this compound.

Quantitative Data

No specific quantitative data regarding disposal parameters (e.g., concentration limits for non-hazardous classification) for this compound were found in the performed search. The determination of hazardous characteristics would require laboratory analysis or specific guidance from the manufacturer's SDS.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The development of any treatment or neutralization protocol should only be undertaken by qualified chemists in consultation with EHS professionals and in accordance with all applicable regulations.

References

Essential Safety and Operational Guidance for Handling Palonidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Palonidipine Hydrochloride in a laboratory setting. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent pharmaceutical compounds of a similar nature. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles2 pairs of chemotherapy-rated gloves (e.g., nitrile), with the outer glove covering the gown cuffDisposable, low-permeability gown with a solid front and tight-fitting cuffsNIOSH-approved N95 or higher-rated respirator
Solution Preparation and Dilution Chemical splash goggles or a face shield2 pairs of chemotherapy-rated gloves (e.g., nitrile)Disposable, low-permeability gownRequired if not performed in a certified chemical fume hood
In Vitro / In Vivo Dosing Safety glasses with side shields or chemical splash goggles2 pairs of chemotherapy-rated gloves (e.g., nitrile)Disposable, low-permeability gownRecommended if aerosols may be generated
Waste Disposal Safety glasses with side shields2 pairs of chemotherapy-rated gloves (e.g., nitrile)Disposable, low-permeability gownNot generally required if handling sealed waste containers

Engineering Controls

To further mitigate the risk of exposure, all handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood. A Class II biological safety cabinet may also be suitable, particularly for cell-based assays.

Decontamination and Disposal Plan

Decontamination:

  • Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated. A common procedure involves a two-step cleaning process:

    • First, wipe the surface with a solution of sodium hypochlorite (B82951) (bleach) followed by a sterile water rinse.

    • Alternatively, use a commercially available surface deactivating agent known to be effective against similar compounds.

  • Glassware: Contaminated glassware should be soaked in a suitable deactivating solution before standard washing procedures.

Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing papers, and other solid materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in a designated sharps container.

All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.

Spill_Management_Protocol A Evacuate Immediate Area & Alert Others B Secure the Area to Prevent Entry A->B C Don appropriate PPE (including respiratory protection) B->C D Contain the Spill with Absorbent Material C->D E Gently Wipe up Spill from Outside In D->E F Place Contaminated Materials in Hazardous Waste Bag E->F G Decontaminate the Spill Area F->G H Dispose of all Waste as Hazardous G->H I Report the Incident to Lab Supervisor H->I

Caption: Step-by-step protocol for managing a this compound spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.